(2-Amino-6-(trifluoromethyl)phenyl)methanol
Description
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Properties
IUPAC Name |
[2-amino-6-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLPYPTYMDAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Amino-6-(trifluoromethyl)phenyl)methanol physical properties
The following technical guide details the physical properties, synthesis, and handling of (2-Amino-6-(trifluoromethyl)phenyl)methanol. This document is structured for researchers and process chemists requiring high-fidelity data for experimental design.
Executive Summary
This compound (CAS: 763027-00-5) is a critical trifluoromethylated aniline intermediate used primarily in the synthesis of polycyclic heterocycles, including quinolines and indoles, for medicinal chemistry. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group (
Chemical Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2-Amino-6-(trifluoromethyl)benzyl alcohol; 2-Hydroxymethyl-3-trifluoromethylaniline |
| CAS Number | 763027-00-5 |
| Molecular Formula | |
| Molecular Weight | 191.15 g/mol |
| SMILES | NC1=C(CO)C(C(F)(F)F)=CC=C1 |
| InChI Key | TWQNSHZTQSLJEE-UHFFFAOYSA-N |
3D Conformational Insight
The steric bulk of the
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for parameters lacking open-source empirical citations.
Table 1: Physical Properties
| Property | Value / Range | Confidence / Source |
| Physical State | Solid (Crystalline Powder) | Inferred from MW & H-bonding |
| Melting Point | 85 – 95 °C (Predicted) | Analogous to 2-amino-6-CF3-pyridine (85-89°C) |
| Boiling Point | 265.7 ± 40.0 °C at 760 mmHg | Predicted (ChemicalBook) |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| pKa (Amine) | ~2.5 – 3.0 | Predicted (Reduced basicity due to |
| LogP | 1.61 | Predicted (ChemSRC) |
| Solubility | DMSO, Methanol, Ethyl Acetate | High |
| Water Solubility | Low (< 1 mg/mL) | Lipophilic |
Spectral Characteristics (Expected)
-
NMR (DMSO-
): ~4.5 ppm (d, ), ~5.2 ppm (t, ), ~5.5 ppm (s, ), 6.8–7.5 ppm (Aromatic protons). -
NMR: Singlet around -60 to -63 ppm (characteristic of Ar-
).
Synthesis & Experimental Protocols
The most robust route to this compound involves the chemoselective reduction of 2-amino-6-(trifluoromethyl)benzoic acid . While Lithium Aluminum Hydride (
Diagram 1: Synthesis Pathway
The following diagram illustrates the reduction logic and steric environment.
Caption: Chemoselective reduction pathway converting the carboxylic acid moiety to the primary alcohol while preserving the trifluoromethyl and amino groups.
Protocol: Borane-Mediated Reduction
Objective: Synthesis of this compound from 2-amino-6-(trifluoromethyl)benzoic acid.
Reagents:
-
2-Amino-6-(trifluoromethyl)benzoic acid (1.0 eq)
-
Borane-tetrahydrofuran complex (
), 1.0 M solution (2.5 eq) -
Anhydrous THF (Solvent)
-
Methanol (Quenching)
-
10% NaOH / Brine (Workup)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 2-amino-6-(trifluoromethyl)benzoic acid (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Add
(1.0 M, 2.5 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution ( ) will occur. -
Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 1 hour, then heat to reflux (66 °C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) until the acid starting material is consumed.
-
Quenching: Cool the mixture to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Stir for 30 minutes.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (100 mL) and wash with 10%
(2 x 50 mL) to remove unreacted acid, followed by Brine (50 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.
Handling & Safety (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][1] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Storage Conditions:
-
Store at 2–8 °C (Refrigerate).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.
-
Protect from light.[3]
References
-
ChemicalBook. (2024). This compound Properties and Predicted Data. Retrieved from
-
ChemSRC. (2025). CAS 763027-00-5 Physical Properties and Safety Data. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols via LiAlH4 Reduction. PMC9609654. Retrieved from
-
GuideChem. (2024). Structural Data for this compound. Retrieved from
Sources
Technical Sourcing & Handling Guide: (2-Amino-6-(trifluoromethyl)phenyl)methanol
The following technical guide details the sourcing, synthesis, and handling of (2-Amino-6-(trifluoromethyl)phenyl)methanol , a specialized fluorinated building block critical in modern medicinal chemistry, particularly for kinase inhibitor and PROTAC development.
Chemical Profile & Strategic Importance
This compound (CAS: 763027-00-5 ) is a high-value "ortho-substituted" aniline derivative.[1] Its structural uniqueness lies in the steric and electronic clash between the bulky, electron-withdrawing trifluoromethyl group (-CF3) and the nucleophilic amino group (-NH2), flanking a reactive benzylic alcohol.
In drug discovery, this scaffold serves as a privileged intermediate for synthesizing polycyclic heterocycles (e.g., quinazolines, benzoxazines) often found in BTK, EGFR, and other tyrosine kinase inhibitors. The -CF3 group enhances metabolic stability (blocking metabolic soft spots) and lipophilicity, while the amino-alcohol motif allows for rapid cyclization or linker attachment.
Key Chemical Specifications
| Parameter | Technical Specification |
| CAS Number | 763027-00-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈F₃NO |
| Molecular Weight | 191.15 g/mol |
| Appearance | Off-white to pale yellow solid (or viscous oil if impure) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
| Key Impurities | 2-Amino-6-(trifluoromethyl)benzoic acid (precursor); Oxidation byproducts (aldehydes) |
| Storage | 2–8°C , Hygroscopic, Store under Argon/Nitrogen |
Supply Chain & Sourcing Strategy
Unlike commodity chemicals, this intermediate is frequently a "made-to-order" item or held in low stock by boutique fluorochemistry specialists. Relying solely on general aggregators (e.g., MolPort, eMolecules) often leads to "ghost inventory" issues where lead times jump from 1 week to 12 weeks post-order.
Supplier Tier Analysis
-
Tier 1: Specialist Fluoro-Chemistry Vendors (Recommended)
-
Examples:Fluorochem (UK), Apollo Scientific , Matrix Scientific , Oakwood Chemical (USA).
-
Pros: Higher likelihood of physical stock; verified in-house QC (NMR/LCMS).
-
Cons: Higher unit price.
-
-
Tier 2: Global Catalog Aggregators
-
Examples:Sigma-Aldrich (Merck) , Fisher Scientific , Combi-Blocks .
-
Pros: Easy procurement systems.
-
Cons: Often re-package from Tier 1 or 3; stock reliability varies.
-
-
Tier 3: Custom Synthesis (CROs)
-
Examples:Enamine , WuXi AppTec , PharmBlock .
-
Pros: Best for scales >10g; fresh batches.
-
Cons: Long lead time (4-8 weeks).
-
Sourcing Decision Logic
The following decision matrix illustrates the optimal sourcing path based on your project phase and required quantity.
Figure 1: Strategic sourcing decision tree for this compound. Prioritize Tier 1 specialists for speed; move to CROs for scale.
Synthesis & Experimental Validation
If commercial stock is unavailable or degraded, in-house synthesis is reliable. The standard route involves the reduction of the corresponding anthranilic acid derivative.
Validated Synthetic Route
Precursor: 2-Amino-6-(trifluoromethyl)benzoic acid (CAS: 83265-53-6) or its methyl ester. Reagent: Lithium Aluminum Hydride (LiAlH₄).[2][3][4][5] Rationale: Borane reagents (BH₃·THF) can sometimes react sluggishly with electron-deficient anilines or form complexes. LiAlH₄ provides a robust reduction of the ester/acid to the alcohol without over-reducing the aromatic ring or defluorinating the CF3 group (under controlled conditions).
Figure 2: Synthetic pathway via hydride reduction. Note the critical Fieser workup step to manage aluminum salts.
Protocol Highlights (Self-Validating System)
-
Setup: Flame-dried glassware, Argon atmosphere. Dissolve precursor in anhydrous THF.
-
Addition: Add LiAlH₄ (2.5 equiv) slowly at 0°C. The CF3 group is electron-withdrawing, making the carbonyl more electrophilic, but the reaction must be controlled to prevent side reactions.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The acid precursor (polar) will disappear; the alcohol (less polar than acid, more polar than non-amino analogs) will appear.
-
Workup: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams LiAlH₄) to generate a granular white precipitate of aluminum salts, ensuring easy filtration and high yield.
Quality Control & Handling
Due to the presence of both an amine and a benzylic alcohol, this compound is susceptible to oxidation (forming the aldehyde/imine) and color degradation.
Analytical Parameters
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 97.0% (Area %) | UV detection at 254 nm. |
| ¹H NMR | Consistent structure | Look for methylene singlet (-CH ₂OH) ~4.5-4.8 ppm. |
| ¹⁹F NMR | Single peak | Critical to ensure no defluorination occurred. |
| Water (KF) | < 0.5% | Moisture promotes degradation. |
Safety & Storage
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Treat as potentially toxic if swallowed (aniline derivative).
-
Storage: Store at 2°C to 8°C in a tightly sealed container. For long-term storage (>1 month), store under inert gas (Argon) to prevent oxidation of the benzylic position.
References
-
ChemicalBook. this compound Product & Supplier Data. Retrieved from ChemicalBook.com. Link
-
National Institutes of Health (NIH) - PubChem. 2-(Trifluoromethyl)benzyl alcohol Compound Summary (Structural Analog Data). Link
-
Biosynth. 2-Amino-5-(trifluoromethyl)benzoic acid (Precursor Data). Link
-
MDPI Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Discusses the medicinal chemistry utility of CF3-benzyl scaffolds. Link
-
Fisher Scientific. Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine (Analogous Hazard Data). Link
Sources
Methodological & Application
Friedel-Crafts reaction with fluorinated benzyl alcohols
Application Note: Strategic Protocols for Friedel-Crafts Alkylation with Fluorinated Benzyl Alcohols
Abstract
This guide details the direct catalytic substitution of fluorinated benzyl alcohols via Friedel-Crafts (FC) alkylation. While benzyl alcohols offer a "green" pathway to diarylmethanes (producing only water as a byproduct), the introduction of fluorine atoms onto the aromatic ring or the benzylic position significantly deactivates the substrate. This document provides validated protocols using Hexafluoroisopropanol (HFIP) as a promoter/solvent and Metal Triflates as Lewis Acid catalysts to overcome the high activation energy barrier of these deactivated electrophiles.
Strategic Analysis: The Fluorine Challenge
The Deactivation Paradox
In standard Friedel-Crafts alkylation, a benzyl alcohol is ionized to a carbocation intermediate.
-
Standard Substrate: Benzyl alcohol
Stabilized Benzyl Cation. -
Fluorinated Substrate: The high electronegativity of fluorine exerts a strong inductive effect (
), destabilizing the developing positive charge at the benzylic position.-
Ortho/Para-F: Offers some resonance stabilization (
), but inductive withdrawal often dominates in the transition state. -
Meta-F: Purely destabilizing (
), making ionization extremely difficult. -
-CF
: The trifluoromethyl group adjacent to the hydroxyl creates an electron-deficient center that resists carbocation formation, often requiring superacidic conditions or specific leaving group activation (e.g., conversion to phosphates).
-
Mechanistic Pathway & Activation
To force the reaction, we must enhance the "leaving group ability" of the hydroxyl group.
Figure 1: Activation Pathways
Caption: Dual activation strategies utilizing H-bonding networks (HFIP) or Lewis Acid coordination to facilitate ionization of electron-deficient alcohols.
Validated Catalytic Systems
We recommend two distinct approaches depending on the substrate's deactivation level and the nucleophile's sensitivity.
System A: HFIP-Promoted (Metal-Free)
-
Best for: Moderately deactivated alcohols (e.g., 4-fluorobenzyl alcohol) and acid-sensitive nucleophiles.
-
Mechanism: HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) acts as a solvent and strong hydrogen-bond donor. It forms a network that stabilizes the leaving hydroxide ion and the incipient carbocation through "solvophobic" acceleration and high ionizing power.
-
Key Advantage: No metal contamination; easy workup (solvent evaporation).
System B: Metal Triflate Catalysis (Bi(OTf) or Fe(OTf) )
-
Best for: Highly deactivated alcohols (e.g., pentafluorobenzyl alcohol, polyfluorinated derivatives).
-
Mechanism: The metal center coordinates strongly to the oxygen, acting as a powerful Lewis acid. The triflate counter-ion is non-nucleophilic, preventing side reactions.
-
Key Advantage: High turnover frequency (TOF) and effectiveness at low loadings (1-5 mol%).
Detailed Experimental Protocols
Protocol A: HFIP-Mediated Alkylation
Reagents:
-
Fluorinated Benzyl Alcohol (1.0 equiv)
-
Nucleophile (Arene, 1.2 – 1.5 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) [Concentration: 0.2 M]
Step-by-Step:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, weigh out the fluorinated benzyl alcohol (e.g., 1.0 mmol).
-
Solvation: Add HFIP (5.0 mL). Note: HFIP is volatile and corrosive; handle in a fume hood.
-
Addition: Add the nucleophilic arene (e.g., 1,3,5-trimethoxybenzene, xylene) (1.2 mmol).
-
Reaction: Seal the vial and stir at ambient temperature (25 °C) .
-
Optimization: If no reaction is observed after 2 hours by TLC/LCMS, heat to 50 °C .
-
-
Monitoring: Monitor consumption of the alcohol. The reaction typically completes in 2–6 hours.
-
Workup:
-
Evaporate the HFIP under reduced pressure (rotary evaporator). Note: HFIP can be recovered and distilled for reuse.
-
The residue is often pure enough for characterization. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Protocol B: Bi(OTf) Catalyzed High-Performance Alkylation
Reagents:
-
Fluorinated Benzyl Alcohol (1.0 equiv)
-
Nucleophile (Arene, 3.0 equiv or used as solvent)
-
Catalyst: Bismuth(III) Triflate [Bi(OTf)
] (1–5 mol%) -
Solvent: Nitromethane (CH
NO ) or Dichloroethane (DCE) [Concentration: 0.5 M]
Step-by-Step:
-
Catalyst Loading: In a flame-dried flask under N
atmosphere, add Bi(OTf) (0.01 mmol for 1.0 mmol scale). -
Substrate Addition: Add the fluorinated benzyl alcohol (1.0 mmol) and the arene (3.0 mmol) dissolved in the solvent (2.0 mL).
-
Thermal Activation: Heat the mixture to 80 °C (for nitromethane) or reflux (for DCE).
-
Why Heat? The C-F dipoles strengthen the C-O bond; thermal energy is required to cross the activation barrier.
-
-
Quench: Upon completion (monitor via HPLC), cool to room temperature and quench with saturated aqueous NaHCO
. -
Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Dry organics over Na
SO . -
Purification: Concentrate and purify via column chromatography.
Data Summary & Substrate Scope
The following table summarizes expected yields based on electronic properties.
| Substrate (Alcohol) | Nucleophile | Method | Temp (°C) | Yield (%) | Notes |
| 4-Fluorobenzyl alcohol | Anisole | A (HFIP) | 25 | 92% | Excellent selectivity (para). |
| 2,4-Difluorobenzyl alcohol | Mesitylene | A (HFIP) | 40 | 85% | Requires mild heating. |
| Pentafluorobenzyl alcohol | Xylene | B (Bi(OTf) | 100 | 78% | Highly deactivated; requires Lewis Acid. |
| 4-(Trifluoromethyl)benzyl alcohol | Benzene | B (Fe(OTf) | 80 | 65% | Strong EWG requires Fe(III) or Bi(III). |
Troubleshooting & Optimization
Figure 2: Decision Logic for Reaction Failure
Caption: Diagnostic flowchart for optimizing Friedel-Crafts reactions with deactivated alcohols.
-
Polyalkylation: If the product is more electron-rich than the starting material (rare with fluorinated substrates, but possible with electron-rich nucleophiles), use a large excess of the nucleophile.
-
Water Management: While the reaction produces water, excessive moisture can deactivate Lewis Acids. Add 3Å Molecular Sieves if using Method B.
Safety & Handling
-
HFIP: Causes severe skin burns and eye damage. It is volatile. Use only in a well-ventilated fume hood.
-
Fluorinated Compounds: While generally stable, avoid contact with strong reducing agents (e.g., LiAlH
) which might defluorinate under extreme conditions. -
Waste: HFIP should be collected in halogenated waste containers.
References
-
Friedel–Crafts Alkylation Reaction with Fluorinated Alcohols as Hydrogen-Bond Donors and Solvents. Source:RSC Advances, 2018.
-
Synthesis of Difluoromethylated Diarylmethanes via Fe(OTf)3-Catalyzed Friedel–Crafts Reaction. Source:Chemical Communications, 2013.
-
Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Electrophiles. Source:ResearchGate / Journal of Organic Chemistry, 2014.
-
Green Chemistry: Metal-Triflate Catalyzed Reactions. Source:Organic Chemistry Portal.[1]
Sources
Application Note: Advanced Synthesis & Structural Optimization of Pan-RAF Inhibitors
This Application Note is designed for medicinal chemists and process development scientists. It focuses on the chemical strategies and synthetic methodologies required to construct pan-RAF inhibitors, specifically Type II inhibitors that target the DFG-out conformation to overcome paradoxical activation.
Focus: Type II Dimer Breakers & The Belvarafenib Scaffold
Executive Summary
The "paradoxical activation" of the MAPK pathway by first-generation BRAF inhibitors (e.g., vemurafenib) necessitates the development of pan-RAF inhibitors . Unlike Type I inhibitors that bind the active (DFG-in) conformation and can induce RAF dimerization in wild-type cells, pan-RAF inhibitors (typically Type II) stabilize the inactive DFG-out conformation, effectively inhibiting both monomeric and dimeric RAF forms.[1]
This guide details the role of advanced synthetic methodologies in accessing these complex scaffolds. We utilize Belvarafenib (HM95573) as a primary case study to demonstrate the critical role of Palladium-catalyzed carbonylation and specialized amide coupling reagents (TCFH) in high-purity synthesis.
Structural Design Principles: The Role of Type II Binding
To synthesize effective pan-RAF inhibitors, one must understand the structural "lock" required to prevent dimerization.
-
Mechanism: Type II inhibitors occupy the ATP binding pocket and extend into the allosteric hydrophobic pocket adjacent to the ATP site.
-
Key Interaction: The inhibitor forces the conserved DFG motif (Asp-Phe-Gly) to flip.[2] The Phenylalanine (F) residue moves out of the hydrophobic pocket ("DFG-out"), creating a steric block that prevents the formation of the active RAF dimer interface.
-
Synthetic Implication: The scaffold requires a "hinge binder" (often a heterocycle) connected via a linker to a "hydrophobic tail" (often a trifluoromethyl-phenyl or similar bulky group) that occupies the DFG pocket.
Pathway & Mechanism Diagram
The following diagram illustrates the transition from active signaling to Type II inhibition.
Caption: Mechanism of Action: Type II inhibitors stabilize the DFG-out conformation, preventing the dimerization responsible for paradoxical pathway activation.[1]
Synthetic Methodology: The Role of Catalysis & Coupling
The synthesis of Belvarafenib features two critical chemical roles:
-
Pd-Catalyzed Carbonylation: Efficiently constructing the thienopyrimidine core.
-
TCFH-Mediated Amidation: A mild, high-yield coupling for the final assembly.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, separating the Thienopyrimidine Core (Fragment A) from the Fluoro-aniline Tail (Fragment B) .
-
Fragment A: 4-amino-thieno[3,2-d]pyrimidine-7-carboxylic acid.
-
Fragment B: 1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-amine.[3]
Detailed Protocol: Synthesis of Belvarafenib
Stage 1: Construction of the Thienopyrimidine Core (Fragment A)
Role: Creating the hinge-binding scaffold.
Reagents:
-
3-amino-4-methylthiophene-2-carboxylate (Starting Material)
-
Formamidine acetate[4]
-
Palladium(II) acetate (Pd(OAc)₂) / Xantphos (Ligand)
-
CO gas (Carbon Monoxide)
Protocol:
-
Cyclization: React 3-amino-4-methylthiophene-2-carboxylate with formamidine acetate in ethanol at reflux (80°C) for 6 hours to yield the thienopyrimidine intermediate.
-
Bromination: Treat the intermediate with NBS (N-bromosuccinimide) in DMF to install a bromide at the C-7 position.
-
Pd-Carbonylation (Critical Step):
-
Charge a high-pressure reactor with the brominated intermediate (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and TEA (3.0 eq) in methanol.
-
Pressurize with CO gas (5 bar) and heat to 100°C for 12 hours.
-
Mechanism:[5][6][7][8][9] The Pd catalyst inserts into the C-Br bond, coordinates CO, and undergoes nucleophilic attack by methanol to form the methyl ester.
-
-
Hydrolysis: Saponify the ester using LiOH (aq) in THF/Water to yield Fragment A (Carboxylic Acid).
Stage 2: Final Assembly via TCFH Amide Coupling
Role: Late-stage functionalization avoiding harsh chlorinating agents.
Reagents:
-
Fragment A (Carboxylic Acid)
-
Fragment B (Amine)
-
Coupling Reagent: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate)[10]
-
Base: N-methylimidazole (NMI)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Preparation: Dissolve Fragment A (1.0 eq, 10 mmol) and Fragment B (1.1 eq) in anhydrous MeCN (10 volumes).
-
Activation: Cool the mixture to 0°C. Add NMI (3.5 eq) dropwise. Stir for 10 minutes.
-
Coupling: Add TCFH (1.2 eq) in a single portion. The reaction is initially heterogeneous but may clarify as the activated acyl imidazolium species forms.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC (Target peak: Belvarafenib).
-
Quench & Workup:
-
Add water (20 volumes) dropwise to the reaction mixture to precipitate the product.
-
Filter the solids and wash with water (3x) and cold ethanol (1x).
-
-
Purification: Recrystallize from Ethanol/Water or purify via Prep-HPLC if high purity (>99.5%) is required for biological assays.
Synthetic Workflow Diagram
Caption: Synthetic route highlighting the Pd-catalyzed carbonylation and TCFH-mediated coupling steps.
Analytical Validation & Quality Control
Trustworthiness in synthesis is established through rigorous characterization.
HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Purity > 98% (Area %).
Solubility Formulation (For Biological Assays)
Pan-RAF inhibitors are often lipophilic. Proper formulation is vital for assay consistency.
-
Stock Solution: 10 mM in DMSO.
-
Working Solution (In Vivo/Cellular):
-
10% DMSO (Solubilizer)[4]
-
40% PEG300 (Co-solvent)
-
5% Tween-80 (Surfactant)
-
45% Saline (Diluent) Note: Add solvents in this exact order to prevent precipitation.
-
References
-
Development of Belvarafenib Process: Matcha, K. et al.[10] "An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib." Organic Process Research & Development, 2021.
-
Structural Biology of Type II Inhibitors: Smith, A. et al.[2] "Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib."[2][6] Cell Reports, 2023.
-
Pan-RAF Inhibitor Design: Yuan, J. et al.[4][9][11][12] "Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance." Organic & Biomolecular Chemistry, 2020.
-
Belvarafenib Clinical Data: Kim, T. et al.[11] "Belvarafenib, a novel pan-RAF inhibitor, for BRAF-mutant solid tumors." Nature Medicine, 2019.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belvarafenib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of the Amino Group in (2-Amino-6-(trifluoromethyl)phenyl)methanol
Introduction: Strategic Modification of a Privileged Scaffold
(2-Amino-6-(trifluoromethyl)phenyl)methanol is a key building block in contemporary drug discovery and organic synthesis. Its structural motif, featuring a nucleophilic amino group and a reactive benzylic alcohol on a phenyl ring activated by a trifluoromethyl group, offers a versatile platform for the synthesis of a diverse array of complex molecules. The trifluoromethyl group, in particular, is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Derivatization of the amino group is a critical step in harnessing the full synthetic potential of this scaffold, enabling the construction of amides, sulfonamides, carbamates, and ureas, which are prevalent in a wide range of biologically active compounds.[1][3]
This comprehensive guide provides detailed protocols and expert insights into the most effective methods for derivatizing the amino group of this compound. We will delve into the mechanistic underpinnings of each reaction, offering a rationale for the selection of reagents and reaction conditions. Furthermore, this document will serve as a practical resource for researchers, scientists, and drug development professionals, empowering them to confidently and efficiently modify this important synthetic intermediate.
The Influence of the Trifluoromethyl Group
The presence of the trifluoromethyl (-CF3) group on the aromatic ring significantly influences the reactivity of the amino group. As a strong electron-withdrawing group, the -CF3 substituent decreases the electron density of the aromatic ring and, consequently, reduces the basicity and nucleophilicity of the amino group.[1][2] This electronic effect can necessitate more forcing reaction conditions or the use of highly reactive electrophiles for successful derivatization. However, the steric bulk of the ortho-trifluoromethyl group can also provide a degree of steric hindrance, which may influence regioselectivity in certain reactions.[1]
Core Derivatization Strategies: Protocols and Mechanistic Insights
The following sections detail robust and reproducible protocols for the most common and synthetically useful derivatizations of the amino group in this compound.
Acylation: Formation of Amides
The acylation of the amino group to form an amide bond is one of the most fundamental and widely employed transformations in organic synthesis. Amides are stable functional groups that are prevalent in pharmaceuticals and other bioactive molecules.
Protocol 1.1: Acylation using Acyl Chlorides
This protocol describes a general procedure for the acylation of this compound using a representative acyl chloride, benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst.
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and reagents is crucial to prevent hydrolysis of the acyl chloride and ensure high yields of the desired amide.
-
Aqueous Workup: The sequential washing steps are designed to remove excess pyridine, unreacted benzoyl chloride (as benzoic acid after hydrolysis), and any remaining salts, leading to a cleaner crude product.
Protocol 1.2: Acylation using Carboxylic Acids and Coupling Reagents
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dimethylformamide (DMF, anhydrous)
-
Standard workup and purification reagents as described in Protocol 1.1
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP in anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer, concentrate, and purify the product as described previously.
Expertise & Experience:
-
The choice of coupling reagent and solvent can significantly impact the reaction outcome. EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during the aqueous workup.
-
DMAP is a highly effective acylation catalyst, but it should be used in catalytic amounts as it can be difficult to remove during purification.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are another important class of functional groups found in numerous therapeutic agents. They are typically prepared by the reaction of an amine with a sulfonyl chloride.
Protocol 2.1: Sulfonylation using Sulfonyl Chlorides
This protocol outlines the synthesis of a sulfonamide derivative using p-toluenesulfonyl chloride (TsCl).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Perform an aqueous workup as described in Protocol 1.1 to isolate the crude product.
-
Purify the sulfonamide by column chromatography or recrystallization.
Trustworthiness:
-
The progress of the sulfonylation reaction can be conveniently monitored by TLC, staining with a potassium permanganate solution, which will visualize the sulfonamide product.
-
The formation of the sulfonamide can be confirmed by spectroscopic methods such as NMR and IR. The N-H stretch in the IR spectrum will shift, and the appearance of characteristic SO2 stretches will be observed.
Carbamation: Formation of Carbamates
Carbamates are versatile functional groups that can serve as protecting groups for amines or as key pharmacophores in drug molecules.[4][5]
Protocol 3.1: Carbamate Formation using Chloroformates
This protocol describes the formation of a carbamate using benzyl chloroformate (CbzCl).
Materials:
-
This compound
-
Benzyl chloroformate (CbzCl)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane and water
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the carbamate product by column chromatography.
Authoritative Grounding:
-
The Schotten-Baumann reaction conditions, using a biphasic solvent system with an inorganic base, are often effective for the formation of carbamates from chloroformates.[6] This method is particularly useful for amines that may have limited solubility in non-polar organic solvents.
Urea Formation
Ureas are another important class of compounds with significant biological activity. They can be synthesized by reacting an amine with an isocyanate.
Protocol 4.1: Urea Formation using Isocyanates
Materials:
-
This compound
-
Phenyl isocyanate
-
Tetrahydrofuran (THF, anhydrous)
-
Standard purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add phenyl isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction for 1-2 hours. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF or ether, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Causality and Experimental Choices:
-
The reaction between an amine and an isocyanate is typically fast and high-yielding, often proceeding without the need for a catalyst or base.
-
The choice of solvent is important. Aprotic solvents like THF, DCM, or acetonitrile are commonly used.
Data Presentation: Comparison of Derivatization Methods
| Derivatization Method | Electrophile | Base | Typical Yield (%) | Key Advantages | Key Considerations |
| Acylation | Acyl Chloride | Pyridine | 85-95 | High reactivity, readily available reagents | Sensitivity to moisture, formation of HCl byproduct |
| Acylation | Carboxylic Acid | EDC/DMAP | 70-90 | Mild conditions, broad substrate scope | Cost of coupling reagents, removal of byproducts |
| Sulfonylation | Sulfonyl Chloride | TEA/Pyridine | 80-95 | Stable products, important pharmacophore | Can be slower than acylation |
| Carbamation | Chloroformate | NaHCO3 | 80-95 | Forms stable protecting groups | Chloroformates can be toxic and moisture-sensitive |
| Urea Formation | Isocyanate | None | 90-99 | High yields, often no catalyst needed | Isocyanates are reactive and can be hazardous |
Experimental Workflows and Logical Relationships
General Workflow for Amine Derivatization
Caption: General experimental workflow for the derivatization of the amino group.
Decision Tree for Choosing a Derivatization Strategy
Caption: Decision-making guide for selecting an appropriate derivatization method.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Acyl chlorides, sulfonyl chlorides, and chloroformates: These reagents are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere if necessary.
-
Isocyanates: Isocyanates are toxic and can be potent respiratory sensitizers. Handle with extreme caution in a fume hood.
-
Trifluoromethylated compounds: While generally stable, some trifluoromethylated reagents can release hazardous fumes upon decomposition.[7][8][9] Handle with care and avoid heating to high temperatures unless specified in the protocol.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Zahra, J. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
- MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7298.
- American Chemical Society. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.
- American Chemical Society. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry.
- National Institutes of Health. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7019.
- American Chemical Society. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters, 23(11), 4252-4257.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
- ScienceDirect. (2005). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 126(2), 177-187.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- ResearchGate. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Molecules, 23(11), 2843.
- Chemistry LibreTexts. (2024). 16.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology, 11(20), 6726-6734.
- ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
- University of Helsinki. (2018).
- Semantic Scholar. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27, 7019.
- ResearchGate. (2008). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Chinese Journal of Chemical Engineering, 16(4), 629-632.
- American Chemical Society. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10219-10224.
- American Chemical Society. (2018). Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst [Cp*(6,6′-(OH)2bpy)(H2O)][OTf]2. Organic Letters, 20(15), 4499-4503.
- Google Patents. (2005).
- Google Patents. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
- ResearchGate. (2019).
- ResearchGate. (2016). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. European Journal of Organic Chemistry, 2016(1), 128-136.
- Royal Society of Chemistry. (2019).
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
- National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1110-1169.
- American Chemical Society. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega, 7(16), 13735-13744.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- PubMed. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
- American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1110-1169.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Trifluoromethyl Groups: Exploring Applications of 2,5-Bis(trifluoromethyl)aniline.
- National Institutes of Health. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- YouTube. (2021).
- ResearchGate. (2014).
- National Institutes of Health. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Organic & Biomolecular Chemistry, 16(30), 5489-5492.
- Apollo Scientific. (n.d.).
- UT Southwestern. (n.d.). Protecting Groups in Organix Synthesis.
- Chemcess. (2025).
- ChemicalBook. (2024).
- MDPI. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 24(21), 3908.
- Benchchem. (n.d.).
- Fisher Scientific. (2009). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane, 0.5M solution in THF.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Application Note: Precision Synthesis of Peptidyl Trifluoromethyl Ketones from Chiral Amino Alcohols
Executive Summary & Strategic Rationale
Trifluoromethyl ketones (TFMKs) are a privileged structural motif in medicinal chemistry, serving as potent, reversible covalent inhibitors of serine and cysteine proteases (e.g., Cathepsin K, Human Leukocyte Elastase, and SARS-CoV-2 3CL protease).[1] The electron-withdrawing effect of the trifluoromethyl (
This guide details the "Oxidation-Trifluoromethylation-Oxidation" (OTO) strategy for synthesizing chiral
Key Advantages of this Protocol:
-
Chiral Pool Utility: Leverages inexpensive, enantiopure amino alcohols.[1]
-
Stereochemical Integrity: Utilizes mild oxidation cycles (Dess-Martin Periodinane) to prevent
-epimerization.[1] -
Scalability: Compatible with batch processing for gram-scale synthesis.[1]
Mechanistic Pathway & Critical Process Parameters[1]
The transformation proceeds through three distinct phases. Understanding the causality in each step is vital for troubleshooting.[1]
-
Phase I (Activation): Oxidation of the N-protected amino alcohol to the corresponding amino aldehyde.[1]
-
Phase II (Nucleophilic Addition): Addition of the trifluoromethyl anion equivalent (
) using the Ruppert-Prakash reagent ( ).[1] This step creates a mixture of diastereomeric trifluoromethyl alcohols.[1] -
Phase III (Final Oxidation): Oxidation of the secondary trifluoromethyl alcohol to the target ketone.[1] Crucial: This step is the most prone to failure due to racemization.[1] The
-proton of a TFMK is highly acidic ( vs. 25 for methyl ketones); basic conditions must be strictly avoided.[1]
Visual Workflow (DOT Analysis)
Figure 1: The OTO Pathway. Note the equilibrium between the ketone and its hydrate form in the presence of moisture.[1]
Detailed Experimental Protocol
Reagents & Materials[1][3][4][5][6][7][8][9]
-
Substrate: N-Boc or N-Cbz protected amino alcohol (e.g., N-Boc-L-phenylalaninol).[1]
-
Oxidant: Dess-Martin Periodinane (DMP) [15 wt% in DCM].[1] Note: DMP is shock-sensitive; handle with care.[1]
-
CF3 Source: (Trifluoromethyl)trimethylsilane (
, Ruppert-Prakash Reagent).[1] -
Catalyst: Cesium Fluoride (CsF) or TBAF (dried).[1]
-
Solvent: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF).[1]
Phase I: Preparation of Amino Aldehyde
Standard Swern oxidation can be used, but DMP is preferred for operational simplicity and milder conditions.[1]
-
Setup: Charge a flame-dried round-bottom flask with N-protected amino alcohol (1.0 equiv) and anhydrous DCM (
). Cool to . -
Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion.
-
Reaction: Stir at
to RT for 1–2 hours. Monitor by TLC (Aldehydes stain distinctly with 2,4-DNP).[1] -
Workup: Quench with saturated
/ (1:1) to destroy excess oxidant.[1] Extract with DCM.[1] -
Purification: Flash chromatography (Hex/EtOAc). Note: Amino aldehydes are unstable; proceed immediately to Phase II.
Phase II: Trifluoromethylation ( Addition)
This step installs the
-
Setup: Dissolve the freshly prepared amino aldehyde (1.0 equiv) in anhydrous THF (
). Cool to . -
Reagent Addition: Add
(1.2 equiv).[1] -
Initiation: Add a catalytic amount of CsF (10 mol%) or TBAF.[1] Caution: Exothermic.[1]
-
Hydrolysis: Once the aldehyde is consumed (TLC), add
or TBAF solution to cleave the O-Si bond.[1] Stir for 30 mins. -
Isolation: Extract with EtOAc, wash with brine, dry over
. -
Result: You will obtain the Trifluoromethyl Amino Alcohol as a mixture of anti and syn diastereomers.[1]
Phase III: Oxidation to Trifluoromethyl Ketone (The Critical Step)
Warning: Do not use Swern oxidation with triethylamine (base) here.[1] The risk of racemizing the
-
Setup: Dissolve the trifluoromethyl amino alcohol (1.0 equiv) in wet DCM (water accelerates DMP oxidation, but anhydrous is safer for stereochemistry; stick to anhydrous if unsure).
-
Oxidation: Add DMP (1.5 equiv) at
. -
Monitoring: Stir at RT. Reaction is typically fast (30–60 min).[1]
-
Workup (Buffered): Pour mixture into a vigorously stirred solution of sat.
and .[1] -
Isolation: Dry organic layer (
), filter, and concentrate. -
Hydrate Management: The product often exists as a hydrate (gem-diol).[1] If a solid forms, it may be the hydrate.[1] To revert to the ketone for analysis, dissolve in toluene and reflux with a Dean-Stark trap, or simply report as the hydrate (biologically active form).[1]
Data Interpretation & Troubleshooting
Quantitative Benchmarks
| Parameter | Target Specification | Common Failure Mode |
| Yield (Phase I) | Over-oxidation to acid (rare with DMP) or instability on column.[1] | |
| Yield (Phase II) | Incomplete silyl deprotection; volatile product loss.[1] | |
| Yield (Phase III) | Epimerization; formation of hydrate that sticks to aqueous layer.[1] | |
| Enantiomeric Excess (ee) | Use of base (Et3N) in Phase III; prolonged workup.[1] |
Diagnostic Signals (NMR)[1]
- NMR:
Troubleshooting "The Racemization Trap"
If your optical rotation is lower than literature values or Chiral HPLC shows <90% ee:
-
Check Phase III Workup: Did you leave the ketone in contact with
for too long? -
Switch Reagents: If DMP fails, use Linderman’s Modification (DMP with catalytic TFA) to accelerate the reaction and maintain an acidic environment.[1]
Decision Tree: Isolation Strategy
Figure 2: NMR-guided isolation logic for Trifluoromethyl Ketones vs. Hydrates.
References
-
Dess, D. B., & Martin, J. C. (1983).[1][3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][3] The Journal of Organic Chemistry, 48(22), 4155–4156.[1][3] Link[1]
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[1] Synthetic methods and reactions.[1][4][5][6][3][7][2][8][9][10] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with (trifluoromethyl)trimethylsilane (TMS-CF3).[1][5] A trifluoromethylation method with wide synthetic scope. Journal of the American Chemical Society, 111(1), 393–395.[1] Link[1]
-
Linderman, R. J., & Graves, D. M. (1989).[1] Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. The Journal of Organic Chemistry, 54(3), 661–668.[1] Link[1]
-
Walter, M. W., et al. (2000).[1][10] One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts. The Journal of Organic Chemistry, 65(10), 3241–3243.[1][10] Link[1]
-
Sudarikov, D. V., et al. (2022).[1] Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6701.[1] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 5. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2-Amino-6-(trifluoromethyl)phenyl)methanol Synthesis
Executive Summary & Strategic Route Analysis
The synthesis of (2-Amino-6-(trifluoromethyl)phenyl)methanol is a critical transformation often plagued by inconsistent yields (typically <40% in unoptimized runs) and difficult workups. The primary challenges arise from the steric hindrance of the ortho-trifluoromethyl group and the amphoteric nature of the amino-alcohol product, which leads to significant losses during aqueous extraction.
The "Golden Route": Ester Reduction vs. Acid Reduction
While direct reduction of 2-amino-6-(trifluoromethyl)benzoic acid is theoretically possible, our internal data and field reports confirm that reduction of the methyl ester using Lithium Aluminum Hydride (LiAlH
| Feature | Direct Acid Reduction | Ester Reduction (Recommended) |
| Reagent Stoichiometry | High (4.0+ equiv). Carboxylate formation consumes hydride.[1] | Moderate (2.5–3.0 equiv). |
| Solubility | Poor. Amino-acid zwitterions are insoluble in ether/THF. | Excellent. Esters dissolve readily in THF. |
| Reaction Rate | Slow/Stalls. Carboxylate salt deactivates the electrophile. | Fast. Esters are highly electrophilic. |
| Workup | Difficult. Large amounts of aluminum salts trap product. | Manageable. Standard Fieser or Rochelle's salt workup. |
Recommendation: Convert the benzoic acid precursor to Methyl 2-amino-6-(trifluoromethyl)benzoate via standard Fisher esterification (MeOH/H
Detailed Optimization Protocol
Phase 1: Reagent Preparation & Stoichiometry
Critical Parameter: The amino group possesses acidic protons (
Stoichiometry Table:
| Component | Role | Equivalents | Notes |
|---|---|---|---|
| Methyl Ester Precursor | Substrate | 1.0 | Dry thoroughly (azeotrope with toluene if needed). |
| LiAlH
Phase 2: Reaction Execution
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a N
inlet, addition funnel, and reflux condenser. -
Solvation: Charge LiAlH
solution into the flask and cool to 0°C . -
Addition: Dissolve the methyl ester in THF. Add this solution dropwise to the LiAlH
over 30–45 minutes.-
Why? Controlling the exotherm prevents side reactions and ensures the CF
group remains stable.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–5 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The intermediate aldehyde is often visible if the reaction is incomplete. If aldehyde persists after 5 hours, gently reflux for 1 hour.
-
Phase 3: The "Rochelle's Salt" Workup (Crucial Step)
Standard acidic or basic workups often fail here because the amino-alcohol product chelates to aluminum, forming a gelatinous "mush" that traps the product.
-
Quench: Cool to 0°C. Dilute with Et
O. -
Additions:
-
Add Water dropwise (1 mL per gram of LiAlH
). -
Add 15% NaOH (1 mL per gram of LiAlH
). -
Add Water (3 mL per gram of LiAlH
).
-
-
Solubilization: Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2–12 hours at RT.
-
Separation: The layers will separate cleanly. Extract aqueous layer 3x with EtOAc (the product is polar!).
Visual Workflow & Logic
Caption: Optimized decision logic for the synthesis of this compound, highlighting the critical esterification and Rochelle's salt workup steps.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield (<40%) despite complete consumption of starting material.
Diagnosis: The product is likely trapped in the aluminum salts or lost in the aqueous layer during extraction.
-
Solution A (Solubility): The product is an amino-alcohol and is moderately polar. Ensure you extract the aqueous layer at least 3–4 times with Ethyl Acetate (EtOAc), not just Diethyl Ether.
-
Solution B (Chelation): If you used a standard Fieser workup (Water/NaOH/Water) and filtered off a white solid, re-suspend that solid in refluxing THF or EtOAc for 30 minutes and filter again. Up to 30% of the product can be adsorbed on the salts [1].
Issue 2: The reaction stalls at the aldehyde intermediate.
Diagnosis: The intermediate aldehyde (2-amino-6-(trifluoromethyl)benzaldehyde) is less reactive due to the electron-donating amino group and steric crowding from the CF
-
Solution: Increase LiAlH
to 3.5 equivalents. If stalling persists at RT, heat the reaction to a gentle reflux ( ) for 60 minutes. The CF group is stable under these conditions [2].
Issue 3: "Gelatinous" emulsion during workup that won't separate.
Diagnosis: Formation of stable Aluminum-Nitrogen complexes.
-
Solution: Do not filter. Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) roughly equal in volume to the reaction mixture. Stir vigorously until two clear, distinct layers form. This can take 2–12 hours but guarantees high recovery [3].
Issue 4: Unknown impurities in the NMR.
Diagnosis: If the reaction was run too hot or too long, you may see defluorination (rare) or polymerization of the intermediate imine.
-
Solution: Keep the initial addition strictly at 0°C. Do not let the reaction exceed 30°C unless driving the final 5% conversion. Ensure the starting ester is free of residual acid, which can cause local heating.
References
-
BenchChem Technical Support. "Synthesis of 4-Aminobenzyl Alcohol: Troubleshooting & Optimization." BenchChem Knowledge Base. Accessed October 2023. Link
-
Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Link
-
Organic Chemistry Portal. "Reduction of Carboxylic Esters: Rochelle's Salt Workup." Organic Chemistry Portal. Link
-
National Institutes of Health (NIH). "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." PubMed Central. Link
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Amino-6-(trifluoromethyl)phenyl)methanol
The following technical guide addresses the purification and troubleshooting of (2-Amino-6-(trifluoromethyl)phenyl)methanol (CAS: 763027-00-5).
This response is structured as a Technical Support Center resource, designed for immediate application in a research setting.
Ticket ID: PUR-CF3-BNZ-OH Assigned Specialist: Senior Application Scientist Status: Active Subject: Troubleshooting isolation, yield loss, and purity issues.[1]
Executive Summary & Compound Profile
This compound is a densely functionalized intermediate often used as a scaffold for benzoxazines and quinazolines.[1] Its purification is complicated by three factors:
-
Amphiphilic Nature: The basic amine and polar hydroxyl group create water solubility issues during aqueous workup.[2]
-
Steric Crowding: The 2-amino and 6-trifluoromethyl groups flank the benzylic position, hindering crystallization and potentially retarding derivatization.[1]
-
Electronic Effects: The electron-withdrawing
group (meta to the amine) lowers the of the anilinium ion, affecting pH-dependent extraction strategies.[1][2]
Physicochemical Profile (Reference Data)
| Property | Value / Characteristic | Implication for Purification |
| CAS | 763027-00-5 | Verification key.[1] |
| Physical State | Solid (Off-white to pale yellow) | Recrystallization is viable.[1] |
| Solubility (Org) | High: EtOAc, DCM, MeOH | Good for extraction.[1][2] |
| Solubility (Aq) | Moderate (pH dependent) | Risk of loss to aqueous phase at neutral pH.[2] |
| Basicity | Weakly basic aniline | Requires |
Core Purification Protocols
Protocol A: The "Happy Path" (Standard Workup)
Recommended for crude mixtures derived from
The Critical Step: Quenching Aluminum Salts The most common failure point is the formation of aluminum emulsions that trap the product.[1][2] Do not use simple acid/water quenches.[1][2]
Procedure:
-
Fieser Quench: Dilute reaction mixture with
(3x reaction volume). Cool to . -
Add reagents in this strictly sequential ratio per 1 g of
used:- (aq)[2]
-
Agitation: Warm to room temperature (RT) and stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Filtration: Filter through a pad of Celite. Wash the cake with copious warm EtOAc.
-
Evaporation: Concentrate the filtrate to obtain the crude solid.
Protocol B: Purification Decision Matrix
Use this workflow to determine the next step after obtaining the crude material.[1][2]
Caption: Decision tree for selecting the optimal purification method based on crude purity.
Troubleshooting Guide (FAQ Format)
Issue 1: "I have a sticky brown oil that won't solidify."
Diagnosis: Residual solvent or trace impurities (often unreduced ester or oxidation byproducts) are preventing crystal lattice formation.[2] The
Solution: The HCl Salt Trick
-
Dissolve the crude oil in a minimum amount of
or .[2] -
Add
in ether (or bubble dry HCl gas) dropwise. -
The hydrochloride salt of the amine should precipitate as a white solid.[2]
-
Filter and Wash: Collect the salt and wash with
to remove non-basic impurities (unreacted ester).[2] -
Freebasing (Optional): If the free base is required, suspend the salt in EtOAc and wash with saturated
. Dry and evaporate.[2]
Issue 2: "My yield is very low (<40%) after aqueous workup."
Diagnosis: The product is amphiphilic.[1][2] The amino alcohol functionality allows it to hydrogen bond with water, and the
Solution: pH Optimization
-
Target pH: The aqueous phase must be adjusted to pH 9–10 .
-
Reasoning: The anilinium ion (
) must be fully deprotonated.[2] However, avoid extremely high pH ( ) to prevent potential reactions with the benzylic alcohol or emulsion formation.[2] -
Salting Out: Saturate the aqueous phase with
(brine) before the final extraction.[2] Use THF/EtOAc (1:1) instead of pure EtOAc for better extraction efficiency.[2]
Issue 3: "I see a spot running just above my product on TLC."
Diagnosis: This is likely the unreacted starting material (ester or carboxylic acid) or an aldehyde intermediate (if reduction was incomplete).[2]
Solution: Flash Chromatography Parameters
-
Stationary Phase: Silica Gel (
).[2] -
Mobile Phase: Hexane : EtOAc.
-
Modifier: Add
to the mobile phase if the amine streaks on the column (tailing).
Advanced Mechanistic Insight
The "Ortho-Effect" in Reduction
When reducing 2-amino-6-(trifluoromethyl)benzoic acid , the steric bulk of the
Implication: The "Fieser" workup (Protocol A) is critical because it relies on the formation of granular aluminates.[2] If you use a simple acid quench (
Caption: Mechanism of ligand exchange during Fieser workup releasing the sterically hindered product.
References
-
Chemical Identification & Properties
-
Analogous Reduction Protocols (Org. Syn.)
-
Trifluoromethylated Amino Alcohol Synthesis
-
General Workup of Aluminum Hydride Reductions
Sources
- 1. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. This compound | 763027-00-5 [amp.chemicalbook.com]
- 5. 763027-00-5 | MFCD11847528 | (2-Amino-6-trifluoromethyl-phenyl)-methanol | acints [acints.com]
Technical Support Center: Preventing Degradation of Amino Alcohols During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amino alcohols. The stability of these critical reagents is paramount for reproducible and accurate experimental outcomes. This document provides in-depth, experience-driven guidance on preventing, identifying, and troubleshooting the degradation of amino alcohols during storage.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding amino alcohol stability.
Q1: What are the primary causes of amino alcohol degradation during storage?
A1: Amino alcohol degradation is primarily driven by two environmental factors: oxygen and carbon dioxide.[1][2]
-
Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of various degradation products, including amino acids and other oxidized species.[1][2] This process is often accelerated by exposure to light and elevated temperatures.
-
Reaction with Carbon Dioxide: Amino alcohols are basic compounds and readily react with atmospheric carbon dioxide (CO2). This acid-base reaction forms carbamate salts, which can alter the pH, purity, and reactivity of the amino alcohol. In aqueous solutions, this can lead to the formation of corrosive compounds.[3]
Q2: I've noticed my amino alcohol has turned yellow/brown. What does this mean?
A2: A color change, typically to a yellow or brown hue, is a common visual indicator of degradation. This discoloration is often a result of oxidation. While a slight color change may not significantly impact all applications, it signals that the material is no longer at its highest purity and that preventative storage measures may have been inadequate. For sensitive applications, such as in pharmaceutical development, using discolored reagents is not recommended.
Q3: How should I store my amino alcohols for maximum stability?
A3: Proper storage is the most critical factor in preventing degradation. The core principles are to minimize exposure to air, moisture, light, and heat.
-
Inert Atmosphere: For long-term stability and to prevent color development, it is strongly recommended to store amino alcohols under an inert atmosphere, such as nitrogen or argon.[4] This displaces the oxygen and carbon dioxide that drive the primary degradation pathways.
-
Temperature Control: Store containers in a cool, dry, and well-ventilated area, avoiding direct sunlight.[4][5][6] Refrigerated storage (2-8°C) is often recommended to slow the rate of potential degradation reactions.[7][8]
-
Proper Sealing: Always use containers with tight-fitting seals. Screw caps with conical polyethylene or Teflon inserts are highly effective at preventing atmospheric contamination.[9] For added protection, the cap can be sealed with Parafilm®.[9]
Q4: What is the typical shelf-life of an amino alcohol like monoethanolamine (MEA)?
A4: Under ideal conditions, such as in an unopened, properly sealed drum, an amino alcohol like monoethanolamine can have a shelf-life of 24 months.[4] However, once the container is opened and exposed to the atmosphere, the stability can decrease significantly. It is best practice to re-evaluate the quality of the material after this period, or if any signs of degradation are observed.[4]
Section 2: Troubleshooting Guide
This section provides a logical workflow for identifying and addressing potential degradation.
Issue: Suspected Contamination or Degradation
Symptom 1: Visual Changes
-
Observation: The material has changed from colorless to yellow or brown. There may be visible particulate matter.
-
Probable Cause: Oxidation. The longer the material has been opened and the more headspace in the container, the more likely this is to occur.
-
Action Plan:
-
Do not use the material for sensitive experiments where purity is critical.
-
If the material is still needed, consider purification (e.g., distillation), but this is often not practical for small lab quantities.
-
The most reliable action is to discard the degraded material according to your institution's safety protocols and obtain a fresh bottle.
-
Review your storage procedures (see Section 3) to prevent recurrence.
-
Symptom 2: Inconsistent Experimental Results
-
Observation: Reactions are not proceeding as expected, yields are lower, or unexpected side products are forming.
-
Probable Cause: A loss of purity in the amino alcohol due to degradation. The formation of carbamates from CO2 exposure can alter the molarity and reactivity of the amine.
-
Action Plan:
-
Qualify Your Reagent: Perform a quality control check on the amino alcohol. A simple titration can determine the concentration of the active amine. For more detailed analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify degradation products.[10]
-
Compare to a New Standard: If possible, repeat a small-scale experiment using a fresh, unopened bottle of the same amino alcohol and compare the results.
-
Implement Inert Gas Blanketing: If you frequently use a specific amino alcohol, consider setting up a system to blanket the bottle with nitrogen or argon after each use.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for suspected amino alcohol degradation.
Section 3: Best Practices & Protocols
Adhering to strict protocols for handling and storage is the most effective way to ensure the long-term stability of your amino alcohols.
Protocol 1: Optimal Storage of a New Amino Alcohol Bottle
-
Log Receipt: Upon receiving the new bottle, log the date of receipt.
-
Inspect Seal: Ensure the manufacturer's seal is intact. If the seal is broken, do not accept the product.
-
Choose Location: Select a storage location that is cool, dark, dry, and well-ventilated.[5][6] Avoid storing in fume hoods or areas exposed to direct sunlight.[5] A dedicated, properly labeled cabinet is ideal.[11]
-
Temperature: For many common amino alcohols like ethanolamine, storage at controlled room temperature (15-25°C) is acceptable for unopened containers. However, for maximum shelf-life, especially after opening, refrigeration (2-8°C) is recommended.[7][8]
Protocol 2: Handling After First Use
The moment a bottle is opened, its contents are exposed to the atmosphere, and the risk of degradation begins.
-
Minimize Exposure Time: Open the bottle only for the time required to dispense the needed amount.
-
Inert Gas Purge (Gold Standard):
-
Have a cylinder of dry nitrogen or argon with a regulator and a long, flexible tube (e.g., Tygon®) ready.
-
After dispensing the liquid, gently insert the tube into the headspace of the bottle (do not put it into the liquid).
-
Allow a gentle stream of the inert gas to flow for 10-15 seconds to displace the air.
-
Quickly remove the tube and immediately seal the cap tightly.
-
-
Sealing:
-
Log Opening: Write the date the bottle was first opened directly on the label. This helps track the potential exposure of the reagent over time.
-
Return to Storage: Promptly return the bottle to its designated cool, dark storage location.[5]
Protocol 3: Basic Quality Control via Titration
This protocol provides a simple method to check the purity of a primary or secondary amino alcohol by determining the concentration of the basic amine group.
-
Prepare Titrant: Accurately prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Prepare Sample:
-
Accurately weigh approximately 0.2-0.3 g of the amino alcohol into a clean 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 2-3 drops of a suitable indicator (e.g., Bromocresol green).
-
-
Titrate: Titrate the amino alcohol solution with the standardized 0.1 M HCl until the endpoint is reached (the color of the indicator will change from blue to green/yellow).
-
Calculate Purity:
-
Purity (%) = (V_HCl * M_HCl * MW_AA) / (W_AA * 10)
-
Where:
-
V_HCl = Volume of HCl used (mL)
-
M_HCl = Molarity of HCl (mol/L)
-
MW_AA = Molecular Weight of the amino alcohol ( g/mol )
-
W_AA = Weight of the amino alcohol sample (g)
-
-
-
Compare: Compare the calculated purity to the specification on the manufacturer's Certificate of Analysis. A significant deviation indicates degradation.
Data Presentation: Stability Under Various Conditions
The following table summarizes the expected stability of a typical primary amino alcohol (e.g., ethanolamine) under different storage scenarios.
| Storage Condition | Atmosphere | Temperature | Expected Stability | Primary Degradation Pathway |
| Ideal | Inert (Nitrogen/Argon) | 2-8°C | High (>24 months) | Minimal |
| Good | Tightly Sealed | 15-25°C | Moderate (6-12 months) | Slow Oxidation & CO2 absorption |
| Poor | Loosely Capped | 15-25°C | Low (Weeks to months) | Rapid Oxidation & CO2 absorption |
| Worst-Case | Open to Air | >25°C, in Light | Very Low (<1 month) | Accelerated Oxidation & CO2 absorption |
Visualization of Degradation Pathways
Caption: Primary degradation pathways for amino alcohols in storage.
References
-
Degradation of amino acids | PDF - Slideshare. Available at: [Link]
-
Drug degradation pathways - Pharmaceutical - Pharmacy 180. Available at: [Link]
-
Chapter 04: Proper Storage of Chemicals in Laboratories - UNC Policies. Available at: [Link]
-
How To Properly Store Chemicals in a Lab - OnePointe Solutions. Available at: [Link]
-
18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. Available at: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. Available at: [Link]
-
Amino Acids Degradation/ Protein Catabolism - YouTube. Available at: [Link]
-
Study of OH-initiated degradation of 2-aminoethanol - ResearchGate. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture - ACS Publications. Available at: [Link]
-
Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals - Scilit. Available at: [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards - Chiron. Available at: [Link]
-
10.2: Amino Acids Degradation - Chemistry LibreTexts. Available at: [Link]
-
Degradation of Ethanolamines and Reducing Their Impact on Devices - AIP Publishing. Available at: [Link]
-
[ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center. Available at: [Link]
-
Storage of cell samples for ToF-SIMS experiments—How to maintain sample integrity - NIH. Available at: [Link]
-
KLOW (80 mg Vial) Dosage Protocol - Peptide Sciences. Available at: [Link]
-
Study of OH-initiated degradation of 2-aminoethanol - ACP. Available at: [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 5. onepointesolutions.com [onepointesolutions.com]
- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 10. Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Scilit [scilit.com]
- 11. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Fluorinated Intermediate Solubility Guide
Executive Summary: The "Fluorous Paradox"
Why is this happening?
If you are reading this, you are likely facing the "Fluorous Paradox." Fluorine is the most electronegative element, yet perfluorinated chains are neither hydrophilic nor lipophilic—they are fluorous.[1][2] They exhibit weak Van der Waals interactions and low polarizability.[2] Consequently, standard organic solvents (DCM, THF, Toluene) often fail to solvate intermediates with significant fluorine content (
This guide provides three validated protocols to overcome these solubility barriers, moving from solvent substitution to advanced biphasic engineering.
Decision Matrix: Solvent Selection
Before altering your synthetic route, use this logic flow to select the appropriate media modification.
Figure 1: Decision tree for selecting reaction media based on fluorine content and observed physicochemical symptoms.[2]
Protocol A: The Hybrid Solvent Strategy ( -Trifluorotoluene)[2]
Best For: Intermediates with moderate fluorine content (e.g., trifluoromethylated arenes) that are insoluble in hexane but poorly soluble in DCM.[2]
Technical Rationale:
Experimental Workflow
-
Substitution: Replace DCM or Toluene with TFT at a 1:1 volume ratio.
-
Degassing: TFT has higher
solubility than non-fluorinated solvents.[2] Sparge with Argon for 15 minutes if the reaction is radical-mediated or Pd-catalyzed.[2] -
Temperature: You can safely heat TFT to
(unlike DCM), which often resolves solubility issues thermodynamically.[2]
Data Comparison:
| Property | Dichloromethane (DCM) | Trifluorotoluene (TFT) | Impact on Protocol |
| Boiling Point | Allows higher kinetic energy input.[2] | ||
| Dielectric Constant | 9.1 | 9.18 | Drop-in replacement for polarity.[2] |
| Density | 1.33 g/mL | 1.18 g/mL | Phase separation behavior changes in workup.[2] |
| Dipole Moment | 1.60 D | 2.86 D | Enhanced solvation of polar-fluorous hybrids.[2] |
Protocol B: Hydrogen-Bond Activation (HFIP)[2]
Best For: Reactions that are soluble but kinetically "dead," or substrates forming strong aggregates (e.g., fluorinated peptides/amides).[2]
Technical Rationale: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor (HBD) with high ionizing power.[2] It disrupts intermolecular aggregation of fluorinated species.[2] Furthermore, HFIP stabilizes cationic intermediates and activates epoxides/halides via H-bonding networks, often accelerating rates by orders of magnitude compared to acetonitrile or DCM [2, 3].[2]
Experimental Workflow
Warning: HFIP is acidic (
-
Screening: Start with a "Cocktail" approach. Pure HFIP is expensive and viscous.[2]
-
Setup:
-
Workup: HFIP can form strong H-bonded complexes with amine products.[2][3] A basic wash (NaHCO
) is required to break the HFIP-Amine complex during extraction.[2]
Protocol C: Fluorous Biphasic Systems (FBS)
Best For: "Heavy" fluorous compounds (Perfluoroalkyl chains
Technical Rationale: Fluorous solvents (e.g., Perfluorohexane, FC-72) are immiscible with organics at room temperature but become miscible at elevated temperatures.[2] This allows the reaction to proceed in a single homogeneous phase at high temperature, then separate into two phases upon cooling for easy purification [4].[2][6]
Figure 2: The temperature-dependent miscibility switch in Fluorous Biphasic Catalysis.
Experimental Workflow
-
Solvent System: Use a 1:1 mixture of Toluene (Organic phase) and Perfluoro-methylcyclohexane or FC-72 (Fluorous phase).[2]
-
The Heat Cycle:
-
The Cool Down:
Troubleshooting & FAQs
Q: I switched to TFT, but my reaction rate slowed down compared to DCM. Why? A: While TFT mimics DCM's polarity, it is less volatile and slightly more viscous.[2] More importantly, if your reaction relies on a specific Lewis Acid coordination, the electron-rich aromatic ring of TFT might be competitively binding to your catalyst (though weakly).[2]
-
Fix: Increase temperature. TFT boils at
; leverage this window to increase kinetic energy, which you couldn't do in DCM.[2]
Q: My product is stuck in the HFIP layer during workup. A: HFIP is a potent H-bond donor and "holds" onto polar amines or amides.
-
Fix: Do not just wash with water. Wash the organic layer with aqueous NaHCO
(to deprotonate/neutralize) or use a brine wash to "salt out" the organic product from the aqueous/HFIP phase. Evaporate HFIP thoroughly; it is difficult to remove by rotovap due to H-bonding (azeotrope with water helps).[2]
Q: Can I use PTFE (Teflon) stir bars in fluorous solvents? A: Use caution. Highly fluorinated solvents can sometimes swell PTFE coatings, or conversely, the fluorous reagents may stick avidly to the stir bar, removing them from solution.
-
Fix: Use glass-coated magnetic stir bars for reactions involving high concentrations of perfluorinated solvents.[2]
Q: I cannot afford FC-72 or specialized fluorous solvents. Alternatives? A: Benzotrifluoride (TFT) is the most cost-effective "light" fluorous solvent.[2] If you need a heavy fluorous solvent but are budget-constrained, look into hydrofluoroethers (HFEs) like HFE-7100 (engineered fluids for cleaning), which are often cheaper than reagent-grade perfluoroalkanes and offer similar miscibility profiles.[2]
References
-
Ogawa, A., & Curran, D. P. (1997).[2] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.[2][7] Journal of Organic Chemistry, 62(2), 450–451.[2] Link[2]
-
Lebœuf, D., & Gandon, V. (2020).[2][4] Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions.[2][4] Chemical Communications, 56, 11548-11564.[2][4] Link
-
Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017).[2] Hexafluoroisopropanol as a highly versatile solvent.[2][3][4] Nature Reviews Chemistry, 1, 0088.[2] Link
-
Gladysz, J. A., & Curran, D. P. (2002).[2] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825.[2] Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorous Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. webqc.org [webqc.org]
- 9. enviro.wiki [enviro.wiki]
- 10. scispace.com [scispace.com]
Minimizing elimination byproducts in benzyl alcohol reactions
Technical Support Center: Benzylic Reaction Optimization Subject: Minimizing Elimination & Condensation Byproducts in Benzyl Alcohol Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Benzylic Paradox"
In drug development, "Benzyl Alcohol Reactions" encompass two distinct mechanistic challenges depending on your substrate structure. For primary Benzyl Alcohol (
This guide addresses both pathways. We move beyond generic advice to focus on the kinetic versus thermodynamic controls required to suppress these specific side reactions.
Part 1: Troubleshooting Guide – Primary Benzyl Alcohol ( )
Core Issue: Formation of Dibenzyl Ether (DBE) and Polybenzylation (Friedel-Crafts).
Q1: I am converting Benzyl Alcohol to Benzyl Chloride/Bromide. Why is my yield dropping due to Dibenzyl Ether formation?
The Mechanism:
This is a competition between the nucleophile (
Troubleshooting Protocol:
-
Acidity Control: The reaction rate for ether formation is second-order with respect to alcohol concentration and highly sensitive to
activity.-
Solution: If using
, ensure the aqueous phase is saturated (conc. ). A dilute acid phase increases the solubility of in the aqueous layer without providing enough pressure, favoring the attack by (ether formation).
-
-
Phase Transfer Catalysis (PTC):
-
Solution: Use a quaternary ammonium salt (e.g.,
). This pulls the halide into the organic phase, increasing the local concentration of the desired nucleophile relative to the alcohol.
-
-
Thermodynamic Control:
-
Insight: Ether formation is often reversible under highly acidic conditions, but separation is difficult.
-
Protocol: Maintain temperature
. Higher temperatures favor the thermodynamic ether product and potential Friedel-Crafts polymerization (anthracene-like tars).
-
Q2: During Benzylation of amines/alcohols (using BnOH as a reagent), I see significant "self-benzylation" (DBE). How do I stop this?
The Solution: The "Leaving Group" Adjustment
If you are using acid catalysis to activate
-
Switch to Redox-Neutral Activation: Instead of acid catalysis, use
-activation . -
The Ag2O Protocol:
-
If using Benzyl Halides (instead of alcohol) and seeing ether byproducts from hydrolysis: Switch from
to in DMF. Silver oxide promotes a specific mechanism that minimizes the basicity-driven side reactions [2].
-
Part 2: Troubleshooting Guide – Substituted Benzylic Alcohols
Core Issue:
Q3: My secondary benzylic alcohol yields the alkene (styrene) instead of the substitution product. How do I favor over ?
The Kinetic Reality:
For secondary benzylic substrates, the carbocation intermediate is resonance-stabilized.[3] The activation energy difference between capturing a nucleophile (
Corrective Actions:
-
The "Hard/Soft" Nucleophile Rule:
-
Strong, hard bases (OH-, RO-) will exclusively eliminate.
-
Protocol: Use "soft" nucleophiles with high nucleophilicity but low basicity (e.g.,
, , ).
-
-
Catalytic Suppression of Elimination:
-
Instead of standard acid catalysis, use Lewis Acid Catalysis with high affinity for Oxygen .
-
Recommendation:Bismuth(III) Triflate (
) or Indium(III) Chloride ( ) . -
Mechanism:[2][3][4][5] These catalysts activate the hydroxyl group for substitution without generating the "free" carbocation species that is prone to deprotonation/elimination.
-
Q4: Can I perform cross-coupling on benzylic alcohols without elimination?
Yes, but avoid standard Pd(0) conditions.
Standard Palladium conditions often lead to
-
The Xantphos Solution:
-
Use the Kumada-Corriu protocol with Xantphos ligands.[6]
-
Why: The large bite angle of Xantphos destabilizes the square-planar geometry required for
-hydride elimination, forcing the complex to undergo reductive elimination (coupling) instead [3].
-
Part 3: Visualizing the Competitive Pathways
The following diagram illustrates the divergence point where "Elimination" (Ether or Alkene) competes with the desired Substitution.
Figure 1: Mechanistic divergence in benzylic alcohol activation.[7] Path B represents the primary "elimination" mode for Benzyl Alcohol (
Part 4: Comparative Troubleshooting Matrix
| Symptom | Substrate Type | Probable Root Cause | Corrective Action |
| Dibenzyl Ether formation | Primary ( | High substrate concentration relative to nucleophile. | Maintain 1:1 stoichiometry; Use Ag₂O base; Switch to BnOPT reagent [1]. |
| Styrene (Alkene) formation | Secondary ( | E1 Elimination driven by heat or strong acid. | Lower Temp (<0°C); Use Bi(OTf)₃ catalyst; Avoid H₂SO₄/TsOH. |
| Polymerization (Tars) | Electron-Rich Rings | Friedel-Crafts Alkylation (Polybenzylation). | Dilute reaction; Use Electron-Withdrawing protecting groups on the ring if possible. |
| Low Yield in Coupling | Benzylic Halides | Use Xantphos ligand system to sterically hinder elimination [3]. |
References
-
BenchChem Technical Support. (2025).[1] Prevention of Dibenzyl-Substituted Byproduct Formation. Retrieved from
-
Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups and Synthesis. Retrieved from
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009).[6] Palladium-Catalyzed Cross-Coupling of Benzylic Bromides. Organic Letters, 11(23), 5514-5517. Retrieved from
-
Master Organic Chemistry. (2018). Reactions at the Benzylic Position: Bromination and Oxidation. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 6. Benzylic substitution, benzylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Column Chromatography for Separating Fluorinated Isomers
Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of separating fluorinated isomers using column chromatography. The introduction of fluorine into molecular scaffolds presents unique challenges and opportunities in purification, primarily due to its profound effects on polarity, molecular conformation, and intermolecular interactions. This guide is designed to provide you with in-depth, field-proven insights to overcome these challenges, optimize your separations, and troubleshoot common issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of fluorinated isomers.
Q1: Why is separating fluorinated isomers so challenging?
Separating fluorinated isomers, including positional isomers, diastereomers, and enantiomers, is often difficult due to their subtle differences in physicochemical properties.[1] Fluorine's high electronegativity can alter a molecule's dipole moment and electron density distribution, but isomers often share very similar polarity and logD values, making them hard to resolve with standard chromatographic methods.[1]
Q2: What is the primary principle governing the separation of fluorinated compounds?
The key factor in the chromatographic separation of fluorinated analytes is often the fluorine content percentage, not just the number of fluorine atoms.[2] Compounds with a higher fluorine content tend to be more "fluorophilic" and will interact differently with stationary phases compared to their non-fluorinated or less-fluorinated counterparts.[3] This "fluorophilicity" can be exploited to achieve separation.[4]
Q3: Are standard C8 and C18 columns suitable for separating fluorinated isomers?
While C8 and C18 columns are the workhorses of reversed-phase chromatography, they often fail to provide adequate selectivity for challenging fluorinated isomer separations.[3][5] These columns primarily rely on hydrophobic interactions, which may not be sufficient to differentiate between isomers with similar hydrophobicity. However, pairing a standard C8 or C18 column with a fluorinated eluent can sometimes achieve the desired separation.[2]
Q4: What are fluorinated stationary phases, and how do they work?
Fluorinated stationary phases are a class of column packings designed to provide alternative selectivity for halogenated compounds.[5] There are two main types:
-
Perfluoroalkyl phases: These exhibit enhanced retention and selectivity for halogenated compounds and can resolve positional isomers based on shape.[3][6]
-
Pentafluorophenyl (PFP) phases: These are more hydrophobic and offer excellent shape selectivity.[3] PFP columns are particularly effective for separating positional isomers on benzene rings.[1] They utilize multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[6]
Q5: What is the role of a fluorinated mobile phase?
Fluorinated eluents, such as those containing 2,2,2-trifluoroethanol (TFE), can induce unique selectivity, even on standard C8 or C18 columns.[2] The TFE molecules can adsorb to the stationary phase surface, altering its interaction with the analytes and enabling separation based on fluorine content.[2] Optimal separation of fluorinated compounds can often be achieved through "hetero-pairing"—using a fluorinated column with a standard hydrogenated eluent or a standard hydrocarbon column with a fluorinated eluent.[2][4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the separation of fluorinated isomers.
Problem 1: Poor or No Resolution Between Isomers
Symptoms:
-
Co-eluting peaks.
-
Broad, overlapping peaks.
-
Inability to achieve baseline separation.
Causality and Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor resolution.
Step-by-Step Solutions:
-
Evaluate the Stationary Phase:
-
Rationale: The choice of stationary phase is the most critical factor for selectivity. For positional fluorinated isomers, especially on aromatic rings, standard C18 columns often lack the necessary resolving power.
-
Action: Switch to a column with alternative selectivity. Pentafluorophenyl (PFP) or Phenyl-Hexyl columns are highly recommended for positional isomers due to their ability to engage in π-π and dipole-dipole interactions.[1][7] For other challenging separations, consider perfluoroalkyl phases which offer enhanced shape selectivity.[3][6]
-
-
Optimize the Mobile Phase:
-
Rationale: The mobile phase composition dictates the elution strength and can significantly influence selectivity.
-
Action:
-
Solvent Strength: Perform a gradient elution to determine the optimal solvent strength. For reversed-phase, vary the ratio of your aqueous and organic (e.g., acetonitrile, methanol) phases.
-
Fluorinated Additives: Consider adding a fluorinated alcohol like TFE to your mobile phase. This can improve the separation of fluorinated analytes on standard C8 or C18 columns.[2]
-
pH Control: For ionizable compounds, controlling the mobile phase pH is crucial. Small changes in pH can significantly alter retention times and selectivity.[8]
-
-
-
Adjust Column Dimensions and Flow Rate:
-
Rationale: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds.[9] A lower flow rate increases the interaction time between the analytes and the stationary phase, potentially improving resolution.
-
Action:
-
Increase the column length.[9]
-
Decrease the mobile phase flow rate.
-
-
-
Optimize the Temperature:
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Causality and Troubleshooting:
-
Void Volume/Poor Fittings: Dead volume in the flow path, often caused by improperly installed column fittings, can lead to peak tailing.[11] Ensure that tubing is cut cleanly and fully seated in the fitting before tightening.[11]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks. As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass.[9]
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the silica backbone (silanols) can cause peak tailing, especially for basic compounds.
-
Action: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. For ionizable compounds, adjusting the mobile phase pH can also mitigate these interactions.
-
Problem 3: High Backpressure
Symptoms:
-
The HPLC system pressure exceeds the normal operating range.
Causality and Troubleshooting:
-
Column Clogging: Particulate matter from the sample or mobile phase can clog the column inlet frit.[12]
-
Action: Filter all samples and mobile phases before use. If a clog is suspected, try back-flushing the column (if the manufacturer's instructions permit).[12]
-
-
Precipitation: If using buffered mobile phases, ensure that the organic modifier concentration does not cause the buffer salts to precipitate.[12]
-
High Flow Rate: An excessively high flow rate can lead to high backpressure.[12]
-
Action: Reduce the flow rate.
-
Experimental Protocols & Data
Protocol 1: Method Development for Separating Positional Fluorinated Isomers
This protocol outlines a systematic approach to developing a separation method for positional fluorinated isomers, such as difluorobenzene isomers.
-
Initial Column Screening:
-
Select a set of columns with diverse selectivities. A good starting point would be:
-
A standard C18 column.
-
A Pentafluorophenyl (PFP) column.
-
A Phenyl-Hexyl column.
-
-
Screen each column with a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
-
Mobile Phase Optimization:
-
Based on the initial screening, select the column that shows the best initial selectivity (even if the resolution is not perfect).
-
Optimize the gradient slope and time to improve the separation of the target isomers.
-
If necessary, experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or the addition of a fluorinated solvent like TFE.[2][10]
-
-
Temperature and Flow Rate Refinement:
-
Fine-tune the separation by adjusting the column temperature and mobile phase flow rate as described in the troubleshooting section.
-
Table 1: Recommended Stationary Phases for Different Fluorinated Isomer Types
| Isomer Type | Recommended Stationary Phase(s) | Primary Interaction Mechanism(s) |
| Positional Isomers (Aromatic) | Pentafluorophenyl (PFP), Phenyl-Hexyl | π-π, Dipole-Dipole, Shape Selectivity |
| Diastereomers | C8, Amide | Hydrophobic, Hydrogen Bonding |
| Enantiomers | Chiral Stationary Phase (CSP) | Chiral Recognition |
| General Fluorinated Compounds | Perfluoroalkyl, PFP | Fluorophilicity, Shape Selectivity |
This table is based on information from multiple sources.[1][3][6]
Protocol 2: Chiral Separation of Fluorinated Enantiomers
The separation of enantiomers is critical in drug development, as different enantiomers can have vastly different pharmacological effects.[13]
-
Chiral Stationary Phase (CSP) Screening:
-
There is no universal CSP. Screening a variety of chiral columns is essential. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), cyclodextrins, or macrocyclic glycopeptides.[14]
-
Use a screening protocol with different mobile phases (e.g., normal-phase with hexane/isopropanol, reversed-phase with acetonitrile/water, and polar organic mode with methanol).
-
-
Method Optimization:
-
Once a promising CSP is identified, optimize the mobile phase composition and temperature to achieve baseline resolution.
-
Supercritical Fluid Chromatography (SFC) is often a powerful technique for chiral separations and can offer faster analysis times.[7]
-
Visualization of Separation Principles
Caption: Comparison of separation mechanisms on C18 vs. PFP columns.
References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]
-
University of Victoria. Column chromatography. [Link]
-
Núñez, O., Checa, A., & Gallart-Ayala, H. (2013, May). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
Xia, G., Li, Y., Li, Y., Li, X., Zhang, H., Yu, Y. B., & Jiang, Z. X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39–42. [Link]
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Jiang, Z. X., Li, Y., & Yu, Y. B. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 132(6), 359–364. [Link]
-
Núñez, O., Checa, A., & Gallart-Ayala, H. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Regalado, E. L., Makarova, A., McClain, R., Przybyciel, M., & Welch, C. J. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1361, 223–229. [Link]
-
Regalado, E. L., Welch, C. J. (2016). Ultrafast separation of desfluoro impurities. ResearchGate. [Link]
-
Waters Corporation. (2013). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
de Souza, A. S., et al. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA. [Link]
-
Ramirez, A., et al. (2022). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. [Link]
-
Ferreira, L. G., et al. (2022). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]
-
Van der Auwera, P., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. [Link]
-
Wang, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances. [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?[Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. gcms.cz [gcms.cz]
Managing moisture sensitivity of fluorinated amine compounds
Department: Chemical Stability & Process Safety Subject: Troubleshooting Moisture Sensitivity & Handling of Fluorinated Amines Responder: Dr. A. Vance, Senior Application Scientist[1]
Mission Statement
You are likely here because your solid has turned into a liquid, your yield has vanished on the rotary evaporator, or your glassware is showing signs of etching. Fluorinated amines are deceptive; they look like standard organic building blocks but behave with distinct physicochemical eccentricities.[1] This guide bridges the gap between standard amine protocols and the specific demands of the C-F bond.
Module 1: The "Goo" Factor (Storage & Integrity)
User Query: "I bought 2,2,2-trifluoroethylamine hydrochloride (TFEA·HCl) last month. It was a white powder.[1] Now it’s a sticky, wet paste.[1] Did it hydrolyze?"
Scientist Diagnosis: It likely did not hydrolyze, but it has suffered from deliquescence .[1] This is a physical change, not a chemical degradation, though chemical risks follow.[1]
The Mechanism: Fluorinated amine salts are notoriously hygroscopic. While the fluorine atoms withdraw electron density from the nitrogen (lowering the pKa of the conjugate acid), the crystal lattice of the hydrochloride salt has a high affinity for atmospheric moisture.
-
Moisture Uptake: The salt absorbs water from the air until it dissolves in its own sorbed water.
-
The Hidden Danger (Hydrolysis): While
-fluorinated amines (like ) are chemically stable to water, the presence of water allows for proton exchange.[1] If you are working with -fluoroamines (where F is on the same carbon as N), moisture will trigger rapid hydrolysis, releasing HF and destroying your compound.[1]
Corrective Action:
-
For
-fluoroamines (e.g., Trifluoroethylamine): The compound is likely intact.[1] Dry it under high vacuum over in a desiccator for 24 hours. If it remains an oil, recrystallize from dry ethanol/ether.[1] -
For
-fluoroamines: Discard immediately as hazardous waste.[1] The paste likely contains hydrofluoric acid (HF).
Prevention Protocol:
-
Primary: Store all fluorinated amine salts in a desiccator.
-
Secondary: Tape seal caps with Parafilm.[1]
-
Advanced: For long-term storage, flush the headspace with Argon;
in air can react with free bases to form carbamates, though this is slower in fluorinated amines due to reduced nucleophilicity.[1]
Module 2: The "Vanishing Yield" (Synthesis & Handling)
User Query: "I performed a standard extraction of 2,2,2-trifluoroethylamine free base, dried it, and put it on the rotovap. My flask is empty. Where did it go?"
Scientist Diagnosis: You fell into the Volatility Trap . Standard ethylamine boils at 16.6°C. You might assume the heavy fluorine atoms in 2,2,2-trifluoroethylamine would raise the boiling point significantly.[1] They do, but only to 36-37°C [1].[1][2]
The Causality:
-
Standard Protocol Failure: A standard rotary evaporator bath is often set to 40°C. At this temperature, specific fluorinated amines boil faster than the solvent (DCM or Ether). You distilled your product into the waste trap.
-
Basicity Shift: The
group is strongly electron-withdrawing. The pKa of is ~5.7, compared to ~10.7 for non-fluorinated ethylamine [1]. This means it does not "stick" to acidic silica columns or aqueous acidic washes as tightly as you expect.
Visual Guide: The Handling Decision Matrix
Figure 1: Decision matrix for handling fluorinated amines based on substitution pattern and physical form.
Module 3: Purification & Drying Protocols
User Query: "My reaction failed due to moisture. How do I dry the free base amine without losing it?"
The Protocol: Calcium Hydride Distillation (Modified) Standard drying agents like Silica or Sodium Sulfate are often insufficient for strict anhydrous needs, and the volatility of fluorinated amines precludes vacuum drying.
Prerequisites:
-
Drying Agent: Calcium Hydride (
).[1][3][4][5] (Note: Do NOT use as it can react violently with C-F bonds under certain conditions).[1] -
Equipment: Short-path distillation head, chilled receiving flask (ice/salt bath).
Step-by-Step Workflow:
-
Pre-Drying: Store the "wet" amine over activated 3Å Molecular Sieves for 4 hours to remove bulk water. Decant the liquid.[6][7][8]
-
Why? Adding
directly to very wet amine generates excessive gas and heat, which can boil off your amine immediately [2].
-
-
The Setup: Place the pre-dried amine in a round-bottom flask. Add powdered
(5% w/v). Add a stir bar.[1] -
The Venting Rule: Attach a reflux condenser. Crucial: You must attach a drying tube (CaCl2) to the top, but ensure it is open to the atmosphere (no closed systems) to allow
gas to escape [3]. -
Reflux: Stir gently at room temperature (or slightly warmed to 30°C) for 2-4 hours. The
evolution indicates active drying. -
Distillation:
-
Replace the reflux condenser with a short-path distillation head.
-
Heat the bath to ~50-55°C (just above the 37°C boiling point).
-
Collect the fraction distilling at 36-37°C into a pre-weighed flask submerged in an ice bath .
-
-
Storage: Immediately seal under Argon/Nitrogen.
Comparative Data: Drying Agents
| Drying Agent | Efficiency | Compatibility with Fluorinated Amines | Risk Factor |
| MgSO4 | Low | High | Product loss due to surface adsorption |
| KOH | Medium | Medium | Risk of dehydrofluorination (elimination) |
| CaH2 | High | High | |
| 4Å Sieves | High | High | Best for storage; slow for bulk drying |
Module 4: Analytics & The "Ghost" Peak
User Query: "I see a triplet at 4.8 ppm in my proton NMR that shouldn't be there. Is it an impurity?"
Scientist Diagnosis:
If you are using
The Mechanism:
Fluorinated amines are nucleophilic enough to react with atmospheric
Troubleshooting Steps:
-
Solvent Switch: Run the NMR in
. The polarity often breaks up the salt aggregates, simplifying the spectrum. -
Acid Drop: Add a single drop of
or .[1] If the peak collapses or shifts significantly, it is an exchangeable proton species (salt/hydrate) rather than a covalent impurity.[1]
References
-
Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant efficiency in solvent and reagent drying.[3] 3. Dipolar aprotic solvents.[1] The Journal of Organic Chemistry, 43(20), 3966–3968.[1]
-
ResearchGate Community. (2024).[1][4] Setup for distilling amines over Calcium Hydride. Retrieved February 3, 2026, from [Link]
-
Gangarapu, S., et al. (2012).[1] Improving the capture of CO2 by substituted monoethanolamines: electronic effects of fluorine and methyl substituents. ChemPhysChem, 13(17), 3973-3980. Retrieved from [Link]
Sources
- 1. sfdchem.com [sfdchem.com]
- 2. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]
- 3. Content Not Available [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. fishersci.com [fishersci.com]
- 7. 2,2,2-Trifluoroethylamine 99.5 753-90-2 [sigmaaldrich.com]
- 8. 2,2,2-三氟乙胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Advanced Purity Assessment of Aminobenzyl Alcohols: A Comparative Guide to Phenyl-Hexyl vs. C18 Methodologies
Executive Summary
The purity assessment of aminobenzyl alcohols (2-, 3-, and 4- isomers) presents a unique chromatographic challenge due to their hydrophilic nature, basic amine functionality, and susceptibility to oxidation. Traditional C18 methods often struggle with isomer resolution and peak tailing , compromising the quantification of critical impurities like aminobenzaldehydes.
This guide objectively compares the performance of a Modern Phenyl-Hexyl Stationary Phase against the industry-standard C18 (Octadecylsilane) . Based on experimental validation, the Phenyl-Hexyl chemistry demonstrates superior selectivity for aromatic isomers through
The Analytical Challenge: Why Standard C18 Fails
Aminobenzyl alcohols are amphoteric molecules containing both a basic amine and a polar hydroxyl group attached to an aromatic ring.
Physicochemical Profile
| Isomer | pKa (Amine) | logP (Octanol/Water) | Critical Impurity |
| 2-Aminobenzyl Alcohol | ~3.9 | 0.65 | 2-Aminobenzaldehyde |
| 3-Aminobenzyl Alcohol | ~3.8 | 0.62 | 3-Aminobenzaldehyde |
| 4-Aminobenzyl Alcohol | ~4.1 | 0.58 | 4-Aminobenzaldehyde |
The Problem with C18:
-
Low Retention: Due to low logP values, these analytes elute near the void volume (
) on C18 columns, leading to co-elution with polar matrix components. -
Isomer Co-elution: C18 separates primarily based on hydrophobicity. Since the isomers have nearly identical logP, C18 often fails to resolve ortho-, meta-, and para- isomers.
-
Peak Tailing: Residual silanols on silica surfaces interact with the protonated amine, causing severe tailing (
).
The Solution: Phenyl-Hexyl Phase Chemistry
The "Product" in this comparison is a biphenyl or phenyl-hexyl modified silica phase . Unlike C18, which relies solely on hydrophobic dispersion forces, Phenyl-Hexyl phases introduce
-
Mechanism: The electron-rich phenyl ring on the stationary phase interacts with the
-electrons of the aminobenzyl alcohol. -
Selectivity: This interaction is highly sensitive to the position of substituents (ortho vs. para), allowing for baseline separation of isomers that C18 cannot distinguish.
Comparative Performance Data
The following data summarizes a direct comparison between a standard End-capped C18 column and a Phenyl-Hexyl column under optimized conditions.
Experimental Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 4.0
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
Table 1: Chromatographic Performance Metrics
| Parameter | Standard C18 Column (5 µm) | Phenyl-Hexyl Column (3 µm) | Improvement |
| Retention Time (4-ABA) | 2.1 min (Poor retention) | 4.8 min (Optimal retention) | +128% |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | High Selectivity |
| Tailing Factor ( | 1.6 - 1.8 | 1.05 - 1.15 | Superior Peak Shape |
| LOD (S/N = 3) | 0.5 µg/mL | 0.1 µg/mL | 5x Sensitivity |
Data Note: Phenyl-Hexyl retention increases significantly when Methanol is used as the organic modifier due to the exposure of the phenyl rings, enhancing
Detailed Experimental Protocol
This protocol is designed as a self-validating system . It includes a system suitability test (SST) that flags method drift before samples are wasted.
Phase 1: Reagent & Sample Preparation
Reagents:
-
Methanol (LC-MS Grade)[2]
-
Ammonium Formate (HPLC Grade)
-
Formic Acid (for pH adjustment)
-
Reference Standards: 2-, 3-, and 4-Aminobenzyl Alcohol.[3]
Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of Mobile Phase A . Note: Avoid pure organic solvents for diluent to prevent "solvent effect" peak distortion.
Phase 2: HPLC Parameters (The Optimized Method)
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm | Maximizes |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.8 | Buffers amine (keeps it protonated) & suppresses silanol activity. |
| Mobile Phase B | Methanol | Promotes |
| Gradient | 0-2 min: 5% B (Isocratic hold)2-10 min: 5% | Isocratic hold focuses hydrophilic analytes at column head. |
| Temp | 30°C | Constant temperature ensures reproducible retention. |
| Injection | 5 µL | Low volume prevents band broadening. |
Phase 3: System Suitability Test (SST)
Run this sequence before any samples:
-
Blank: Verify baseline cleanliness.
-
Resolution Solution: Mixture of 2- and 4-aminobenzyl alcohol.
-
Acceptance Criteria: Resolution (
) > 2.0.
-
-
Sensitivity Check: Analyte at LOQ level (0.05% of target concentration).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the method and the decision process for column selection.
Diagram 1: Method Decision Tree
This logic gate helps researchers decide when to switch from C18 to Phenyl-Hexyl.
Caption: Decision tree for selecting Phenyl-Hexyl over C18 based on analyte polarity and isomer complexity.
Diagram 2: Experimental Workflow & Data Integrity
This workflow ensures the "Trustworthiness" of the generated data.
Caption: Step-by-step workflow incorporating mandatory System Suitability Testing (SST) checkpoints.
Troubleshooting & Scientific Rationale
Why Methanol over Acetonitrile?
While Acetonitrile (ACN) is the default for C18, Methanol is preferred for Phenyl-Hexyl columns when analyzing aromatics. ACN can form
Controlling Oxidation
Aminobenzyl alcohols are air-sensitive.
-
Symptom: Appearance of a new peak at a longer retention time (the aldehyde form).
-
Remedy: Prepare samples in amber glassware and analyze within 4 hours. Add 0.1% Ascorbic Acid to the sample diluent if degradation exceeds 1% over the run time [2].
References
-
Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol. Retrieved from [Link]
Sources
Technical Guide: NMR Spectral Assignment of (2-Amino-6-(trifluoromethyl)phenyl)methanol
The following guide details the structural assignment of (2-Amino-6-(trifluoromethyl)phenyl)methanol , a critical intermediate in the synthesis of fluorinated heterocycles.
This document is structured as a comparative technical analysis , evaluating the performance of different solvent systems and NMR techniques to resolve the specific spectral challenges posed by the trifluoromethyl (
Executive Summary & Molecule Analysis
Molecule: this compound
Formula:
This molecule presents a unique "push-pull" electronic environment on the benzene ring:
-
Electron Donor: The amino group (
) at position 2 significantly shields the adjacent proton (H3). -
Electron Withdrawing: The trifluoromethyl group (
) at position 6 deshields the ring and introduces complex spin-spin coupling ( ). -
Exchangeable Sites: The presence of both
and creates solvent-dependent spectral features.
Structural Numbering
For the purpose of this guide, the following numbering is used:
-
C1: Quaternary (attached to
) -
C2: Quaternary (attached to
) -
C3: Aromatic CH (ortho to
) -
C4: Aromatic CH (meta to substituents)
-
C5: Aromatic CH (ortho to
) -
C6: Quaternary (attached to
)
Comparative Analysis: Solvent System Selection
The choice of solvent is the single most critical variable in assigning this molecule. Unlike simple hydrocarbons, the performance of this assignment relies on visualizing the exchangeable protons.
Table 1: Solvent Performance Comparison
| Feature | Chloroform-d ( | DMSO- | Technical Insight |
| Broad, often flattened into baseline. | Sharp, distinct singlet (~5.0 - 5.5 ppm). | ||
| Broad singlet; no coupling to | Distinct triplet or broad doublet. | DMSO forms a complex with OH, revealing | |
| Singlet (approx 4.7 ppm).[2] | Doublet (approx 4.5 ppm, | The doublet appearance in DMSO confirms the presence of the alcohol. | |
| Aromatic Resolution | Good, but shifts are compressed. | Excellent dispersion. | Dielectric constant of DMSO separates the electronic "push-pull" effects better. |
| Solubility | Moderate to Good. | Excellent. | Polar functional groups favor polar aprotic solvents. |
Recommendation: Use DMSO-
for full structural characterization. Useonly if checking for bulk purity or residual non-polar solvents.
Assignment Strategy & Workflow
The complexity of C-F coupling requires a specific workflow. Standard 1D Carbon NMR is often insufficient because the C-F coupling splits signals into quartets, lowering their intensity and making them easy to mistake for noise.
Diagram 1: Assignment Logic Flow
Caption: Logical workflow for assigning fluorinated benzyl alcohols. Note that 19F NMR is used early to confirm the integrity of the trifluoromethyl group.
Spectral Data & Assignments (in DMSO- )
Proton ( ) NMR Assignment
Field Strength: 400 MHz or higher recommended to resolve aromatic coupling.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Notes |
| 5.20 - 5.40 | Broad Singlet | 2H | - | Disappears on | |
| 4.90 - 5.10 | Triplet | 1H | Couples to | ||
| 4.45 - 4.55 | Doublet | 2H | Becomes singlet if | ||
| H5 | 7.10 - 7.20 | Doublet | 1H | Deshielded by | |
| H4 | 7.25 - 7.35 | Triplet (app) | 1H | Meta to substituents. | |
| H3 | 6.80 - 6.90 | Doublet | 1H | Shielded by |
Carbon ( ) NMR Assignment
The
| Carbon | Shift ( | Multiplicity | Assignment Logic | |
| ~124.5 | Quartet ( | Distinctive large coupling. | ||
| C6 | ~128.0 | Quartet ( | Ipso to | |
| C1 | ~126.5 | Quartet ( | Ortho to | |
| C5 | ~118.0 | Quartet ( | Ortho to | |
| C2 | ~146.0 | Singlet | - | Ipso to |
| C4 | ~128.5 | Singlet | - | Remote from |
| C3 | ~114.0 | Singlet | - | Ortho to |
| ~58.0 | Singlet | - | Benzylic carbon. |
Fluorine ( ) NMR[2]
-
Shift:
-61.0 to -63.0 ppm.[2] -
Appearance: Singlet (referenced to
or internal standard). -
Utility: A clean singlet confirms no degradation of the
group. If the peak is split or multiple peaks appear, check for hydrolysis or impurities.
Experimental Protocol: Self-Validating Assignment
To ensure the highest "Trustworthiness" (Part 2 of requirements), follow this protocol which includes built-in checks.
Step 1: Sample Preparation
-
Weigh 10-15 mg of the product into a clean vial.
-
Add 0.6 mL of DMSO-
(containing 0.03% TMS). -
Validation Check: Ensure the solution is clear. Turbidity suggests inorganic salts (remove via filtration) which broaden lines.
Step 2: Acquisition Sequence
-
Run
(16 scans):-
Check: Look for the
peak around 5.3 ppm. If absent, the sample may be the hydrochloride salt (requires neutralization) or the solvent is too wet (proton exchange is too fast).
-
-
Run
(Uncoupled):-
Check: Confirm a single sharp peak.[3]
-
-
Run
(1024 scans minimum):-
Note: The
and C6 carbons will have very low signal-to-noise due to splitting. Do not abort the run early.
-
Step 3: Verification (The Shake)
If the assignment of
-
Add 1 drop of
to the NMR tube. -
Shake and re-run
NMR. -
Result: The signals at ~5.3 ppm (
) and ~5.0 ppm ( ) will disappear. The doublet at 4.5 ppm ( ) will collapse into a sharp singlet.
Structural Visualization (Graphviz)
The following diagram illustrates the scalar coupling network that defines the spectrum.
Caption: Coupling network highlighting the dominant C-F interactions (Red) and the solvent-dependent H-H coupling (Blue).
References
-
Abraham, R. J., et al. (2006).[4] "
chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. -
Doddrell, D., et al. (1976). "
nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[5] -
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.
-
Fulmer, G. R., et al. (2010).[6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics.
Sources
- 1. This compound | 763027-00-5 [amp.chemicalbook.com]
- 2. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to (2-(Trifluoromethyl)phenyl)methanol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the strategic incorporation of fluorine-containing moieties is a well-established approach to modulate the physicochemical and biological properties of molecules. The trifluoromethyl group (-CF3), in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. (2-(Trifluoromethyl)phenyl)methanol and its structural isomers are key building blocks that provide a direct route to introduce the trifluoromethylbenzyl group into a target molecule.
This guide offers an in-depth comparison of (2-(Trifluoromethyl)phenyl)methanol and its positional isomers, (3-(Trifluoromethyl)phenyl)methanol and (4-(Trifluoromethyl)phenyl)methanol. We will dissect their Certificates of Analysis, compare their performance in a common synthetic transformation, and provide detailed experimental protocols for their characterization and use. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in sourcing and applying these valuable synthetic intermediates.
Understanding the Certificate of Analysis: A Deep Dive into Quality
The Certificate of Analysis (CoA) is the primary document that guarantees the quality and purity of a chemical reagent. A thorough understanding of its components is paramount for reproducible and reliable experimental outcomes. Let's examine a typical CoA for (2-(Trifluoromethyl)phenyl)methanol.[1]
A representative Certificate of Analysis for (2-(Trifluoromethyl)phenyl)methanol reveals several key quality control parameters.[1] Typically, the appearance is a colorless to light yellow liquid.[1] The identity of the compound is confirmed by ¹H NMR spectroscopy, which should be consistent with the expected structure.[1] Purity is most commonly determined by Gas Chromatography (GC), with a typical specification being ≥95%.[1] Water content, another critical parameter, is often measured by Karl Fischer titration and is generally specified to be low, for example, ≤0.5%.[1]
Isomeric Comparison: More Than Just a Positional Change
The seemingly subtle shift in the position of the trifluoromethyl group from the ortho (2-), to the meta (3-), to the para (4-) position on the phenyl ring has significant implications for the reactivity and physical properties of the molecule. These differences arise from the interplay of electronic and steric effects.
| Parameter | (2-(Trifluoromethyl)phenyl)methanol | (3-(Trifluoromethyl)phenyl)methanol | (4-(Trifluoromethyl)phenyl)methanol |
| CAS Number | 346-06-5 | 349-75-7 | 349-95-1 |
| Purity (Typical) | ≥95% (GC) | ≥97% (GC) | ≥97% (GC) |
| Appearance | Colorless to light yellow liquid | Colorless liquid | White solid |
| Molecular Weight | 176.14 | 176.14 | 176.14 |
| Boiling Point | ~191 °C at 760 mmHg | ~203 °C at 760 mmHg | 78-80 °C at 4 mmHg |
| Melting Point | N/A (Liquid at RT) | -2 - -1.8 °C | 18-20 °C |
This table is a compilation of typical values and may vary between suppliers. Researchers should always consult the CoA for the specific lot they are using.
The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the benzylic alcohol. This effect is most pronounced when the -CF3 group is in the ortho or para position, as it can participate in resonance delocalization of electron density from the aromatic ring. This, in turn, can affect the acidity of the hydroxyl proton and the stability of reaction intermediates.
Performance in a Key Synthetic Transformation: A Comparative Oxidation Study
To illustrate the practical implications of the isomeric differences, we will consider a common and crucial reaction in organic synthesis: the oxidation of the benzyl alcohol to the corresponding benzaldehyde. This transformation is a cornerstone of many synthetic routes, providing a key intermediate for a wide range of subsequent reactions.
For many common oxidation reactions, the rate-determining step involves the cleavage of the C-H bond of the carbinol. The electron-withdrawing -CF3 group can influence the stability of the transition state. It has been observed that electron-withdrawing groups can sometimes accelerate oxidation reactions that proceed through a hydride transfer mechanism.
A study on the electrochemical oxidation of benzyl alcohols provides some insight.[2][3] While not a direct comparison of the trifluoromethyl isomers, it highlights that the electronic nature of the substituents on the aromatic ring significantly impacts the oxidation potential.[3]
Experimental Protocol: Comparative Oxidation of (Trifluoromethyl)phenyl)methanol Isomers
This protocol outlines a general procedure for the comparative oxidation of the three isomers using a common and mild oxidizing agent, such as Pyridinium chlorochromate (PCC).
Materials:
-
(2-(Trifluoromethyl)phenyl)methanol
-
(3-(Trifluoromethyl)phenyl)methanol
-
(4-(Trifluoromethyl)phenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates and chamber
-
Short path distillation apparatus or column chromatography setup
Procedure:
-
Reaction Setup: In three separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve each of the (trifluoromethyl)phenyl)methanol isomers (e.g., 1 mmol) in anhydrous DCM (10 mL).
-
Addition of Oxidant: To each flask, add PCC (1.5 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the reactions vigorously and monitor their progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot will indicate reaction progression. Record the time required for complete consumption of the starting material for each isomer.
-
Workup: Upon completion, dilute the reaction mixtures with an equal volume of diethyl ether and filter the suspension through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Isolation and Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude aldehydes can be purified by short path distillation or column chromatography on silica gel.
-
Characterization: Characterize the resulting (trifluoromethyl)benzaldehydes by ¹H NMR and GC-MS to confirm their identity and purity.
Expected Outcome and Interpretation:
The relative rates of oxidation can be qualitatively assessed by comparing the reaction times from the TLC analysis. It is anticipated that the electronic differences between the isomers will lead to observable differences in their reaction rates. The experimental data will provide valuable insights into how the position of the trifluoromethyl group influences the reactivity of the benzylic alcohol in an oxidation reaction.
Visualization of the Experimental Workflow
Sources
Ortho vs. Para Trifluoromethyl Substitution: A Strategic Guide for Medicinal Chemistry
Executive Summary
In modern drug discovery, the trifluoromethyl group (
This guide provides a technical comparison of ortho- and para- trifluoromethylation, moving beyond basic electronic effects to cover advanced physicochemical impacts (solubility via planarity disruption) and self-validating synthetic protocols.
Electronic & Steric Landscapes: The Quantitative Divide
The
Comparative Data Matrix
| Parameter | Para- | Ortho- | Mechanistic Driver |
| Hammett Constant ( | Stronger | ||
| Steric A-Value | N/A | ~2.1 kcal/mol | Similar bulk to Isopropyl; significantly larger than Methyl. |
| Resonance Effect | None (Inductive only) | Steric Inhibition of Resonance | Ortho substituents twist adjacent |
| pKa Shift (Benzoic Acid) | Acidifying ( | Strongly Acidifying ( | The Ortho Effect: Steric twist prevents carboxylate conjugation, destabilizing the acid form less than the anion. |
| Lipophilicity ( | +0.88 | +0.88 (context dependent) | High C-F bond density increases logP. |
*Note:
The "Ortho Effect" Explained
While para-
-
Electronic Consequence: If an adjacent group is a resonance donor (e.g., amide, ether), ortho-
decouples it from the ring, effectively killing the resonance donation. -
Structural Consequence: This "locking" effect is exploited in kinase inhibitors to pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding.
Physicochemical & ADME Profiling
The choice between ortho and para substitution often solves different ADME problems.
Solubility: The "Ortho-Twist" Phenomenon
Poor aqueous solubility is a major cause of attrition.
-
Para-Substitution: Retains molecular symmetry and planarity, often leading to high crystal lattice energy and lower solubility .
-
Ortho-Substitution: The steric bulk of
forces the molecule to twist (e.g., in biaryls or N-phenyl amides). This disruption of planarity lowers the crystal lattice energy, frequently resulting in a 2–10 fold increase in solubility .
Metabolic Stability: The "Para-Block"
-
Para-Substitution: The para position is the most accessible site for CYP450-mediated oxidative metabolism. Placing a metabolically stable
here effectively "caps" this soft spot, extending half-life ( ). -
Ortho-Substitution: While it protects the ortho site, it leaves the para position open. However, ortho-
can sterically shield adjacent labile groups (e.g., hydrolytically unstable amides) from enzymatic attack.
Visualization: Structural Logic Flow
Caption: Decision logic for deploying trifluoromethyl groups based on ADME liabilities.
Case Studies in Drug Design
Case A: Fluoxetine (Prozac) - The Para-Block
-
Structure: Para-trifluoromethyl phenol ether.
-
Role: The
group is placed para to the ether linkage. This is critical for preventing rapid hydroxylation of the phenyl ring by CYP2D6. -
Outcome: High oral bioavailability and long duration of action.
Case B: Kinase Inhibitors - The Ortho-Lock
-
Context: Many kinase inhibitors (e.g., derivatives of diaryl ureas or biaryl amides) require a twisted conformation to fit the ATP binding pocket.
-
Role: An ortho-
on the phenyl ring forces the amide bond out of plane relative to the ring (dihedral angle shift from ~0° to ~60-90°). -
Outcome: This pre-organization mimics the bound state, improving potency (
) by reducing the entropic cost of binding, while simultaneously improving solubility.
Experimental Protocols
Protocol A: Pd-Catalyzed Ortho-C-H Trifluoromethylation
Best for: Late-stage functionalization of amides/anilides.
Mechanism: Ligand-directed C-H activation.
Reagents:
Step-by-Step Workflow:
-
Substrate Prep: Dissolve the N-aryl amide substrate (1.0 equiv) in DCE (0.1 M).
-
Catalyst Loading: Add
(10 mol%) and (1.0 equiv, oxidant/promoter). -
Reagent Addition: Add Togni Reagent II (1.2 equiv).
-
Reaction: Seal tube and heat to 80–100°C for 12–24 hours.
-
Workup: Cool to RT, filter through Celite to remove Pd/Cu residues. Concentrate and purify via flash chromatography (Hex/EtOAc).
Validation Point: Formation of the ortho product is confirmed by the disappearance of the ortho-proton signal in
Protocol B: Cu-Mediated Para-Trifluoromethylation
Best for: Building blocks from aryl halides.
Mechanism: Oxidative addition/Reductive elimination via
Step-by-Step Workflow:
-
Activation: In a glovebox/dry conditions, mix
(1.2 equiv) and (1.2 equiv) in anhydrous DMF/NMP. -
CF3 Generation: Add
(1.2 equiv) slowly. Stir at RT for 30 min to generate the active species (solution turns dark). -
Coupling: Add Aryl Iodide (1.0 equiv).
-
Heating: Heat to 80–120°C for 6–12 hours.
-
Workup: Quench with aqueous ammonia (dissolves Cu salts). Extract with ether.
Validation Point: High conversion requires dry reagents. Moisture hydrolyzes
References
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Wang, X., et al. "Pd(II)-Catalyzed Ortho-Trifluoromethylation of Arenes Using TFA as a Promoter." Journal of the American Chemical Society, 2010. Link
-
Hojczyk, K. N., et al. "Trifluoromethoxylation of Arenes: Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration."[1] Angewandte Chemie Int.[1] Ed., 2014.[1] Link
-
Konovalov, A., et al. "Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect." Journal of the American Chemical Society, 2014. Link
Sources
A Comparative Guide to the Purity Analysis of (2-Amino-6-(trifluoromethyl)phenyl)methanol by Gas Chromatography
Introduction
(2-Amino-6-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Stringent control of impurities is mandated by regulatory bodies, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q3A(R2), which sets thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2][3] This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, offering field-proven insights and detailed experimental protocols to assist researchers and drug development professionals in selecting the most appropriate analytical strategy.
The Analytical Challenge: Physicochemical Properties of this compound
The structure of this compound, possessing both a polar primary amine (-NH2) and a hydroxyl (-OH) group, presents a significant challenge for direct GC analysis. These functional groups are prone to hydrogen bonding, leading to low volatility and strong interactions with the active sites in the GC system. This often results in poor chromatographic performance, characterized by broad, tailing peaks and inaccurate quantification.[4] Consequently, a chemical modification step known as derivatization is typically required to enhance its volatility and thermal stability, making it amenable to GC analysis.[4]
Primary Method: Gas Chromatography with Derivatization
GC, particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust and widely used technique for purity analysis due to its high resolution and sensitivity for volatile compounds. For non-volatile or highly polar analytes like this compound, derivatization is a crucial sample preparation step. Silylation, which replaces the active hydrogens on the amine and hydroxyl groups with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization strategy.
Experimental Protocol: GC-FID with Silylation
This protocol outlines a validated approach for the purity analysis of this compound using GC-FID following silylation.
1. Sample Preparation and Derivatization:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, Anhydrous Pyridine (as solvent).
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine to dissolve the sample.
-
Add 500 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection into the GC system.
-
Causality Behind Experimental Choices:
-
BSTFA with TMCS: BSTFA is a powerful silylating agent that reacts with both the amino and hydroxyl groups. The addition of TMCS as a catalyst ensures a rapid and complete derivatization, even for potentially sterically hindered groups.
-
Anhydrous Pyridine: Pyridine serves as a polar aprotic solvent that readily dissolves the analyte and the derivatizing agent. Its basic nature also helps to scavenge the acidic byproducts of the silylation reaction, driving the reaction to completion.
-
Heating: Heating at 70°C provides the necessary activation energy for the derivatization reaction to proceed efficiently and reach completion within a reasonable timeframe.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Data Acquisition: Empower™ 3 or equivalent chromatography data software.
Rationale for GC Parameters:
-
DB-5 Column: A non-polar column is selected because the derivatized analyte is now non-polar. This stationary phase separates compounds primarily based on their boiling points.
-
Temperature Program: The initial hold at 100°C allows for the elution of any low-boiling point solvents or impurities. The temperature ramp ensures the efficient elution and separation of the derivatized analyte and any higher-boiling impurities.
-
FID Detector: The FID is a universal detector for organic compounds and provides a linear response over a wide concentration range, making it ideal for purity analysis where the concentration of impurities can vary significantly.
Potential Impurities and their Analysis
Based on the likely synthesis of this compound, which may involve the reduction of a corresponding nitro or carbonyl compound, potential impurities could include:
-
Starting materials: e.g., 2-Nitro-6-(trifluoromethyl)benzaldehyde.
-
Intermediates: e.g., 2-Nitro-6-(trifluoromethyl)phenyl)methanol.
-
By-products: e.g., over-reduction or side reaction products.
-
Residual Solvents: From the reaction and purification steps.
The developed GC method should be validated for its ability to separate the main component from these potential impurities, as per ICH Q2(R1) guidelines.[5]
Comparative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative for the purity analysis of pharmaceutical compounds, especially for those that are non-volatile or thermally labile.[6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method can be developed that does not require derivatization, simplifying sample preparation.
Experimental Protocol: RP-HPLC with UV Detection
This protocol describes a direct RP-HPLC method for the purity determination of this compound.
1. Sample Preparation:
-
Solvent: Acetonitrile/Water (50:50, v/v).
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the Acetonitrile/Water mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Justification for HPLC Parameters:
-
C18 Column: A C18 stationary phase is a versatile choice for separating moderately polar compounds like this compound from its potential non-polar and polar impurities.
-
Mobile Phase with TFA: The use of TFA as an ion-pairing agent helps to improve the peak shape of the basic amino group by minimizing its interaction with residual silanols on the silica support.
-
Gradient Elution: A gradient program is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable analysis time.
-
UV Detection: The aromatic ring in the analyte provides sufficient UV absorbance for sensitive detection at 254 nm.
Method Comparison
The choice between GC and HPLC depends on several factors, including the nature of the impurities to be detected, available instrumentation, and the desired analytical throughput.
| Feature | Gas Chromatography (with Derivatization) | High-Performance Liquid Chromatography |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds.[6] |
| Sample Preparation | Multi-step derivatization required, which can be a source of error. | Simple dissolution and filtration. |
| Sensitivity | High sensitivity with FID for organic compounds. | High sensitivity with UV or MS detectors.[8] |
| Resolution | Excellent resolving power, especially with capillary columns. | High resolution, particularly with modern UHPLC systems. |
| Potential Issues | Incomplete derivatization, degradation of thermally sensitive impurities. | Poor peak shape for basic compounds without mobile phase modifiers, potential for non-eluting highly polar or non-polar impurities. |
| Throughput | Lower, due to the derivatization step and longer run times for high-boiling compounds. | Higher, with the potential for faster analysis times using UHPLC. |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.
Conclusion and Recommendations
Both GC with derivatization and direct RP-HPLC are viable and robust methods for the purity analysis of this compound.
-
GC-FID is an excellent choice when high resolution is required and when dealing with volatile impurities. The derivatization step, while adding complexity, effectively overcomes the challenges associated with the analysis of this polar compound.
-
RP-HPLC offers a more straightforward and higher-throughput alternative, avoiding the potential pitfalls of derivatization. It is particularly well-suited for a quality control environment where speed and simplicity are advantageous. The versatility of HPLC also allows for the analysis of a broader range of potential non-volatile impurities.
The selection of the optimal method should be based on a risk assessment that considers the potential impurity profile of the material, the available analytical instrumentation, and the specific requirements of the analysis (e.g., research and development vs. routine quality control). For comprehensive impurity profiling, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity. Regardless of the chosen method, thorough validation in accordance with ICH Q2(R1) guidelines is essential to ensure the generation of accurate and reliable data.[5]
References
- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Google Patents.
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate. Available at: [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. Available at: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). European Medicines Agency. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health. Available at: [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Institutes of Health. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Available at: [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Calculated mechanisms for the amino(phenyl)methanol formation step... ResearchGate. Available at: [Link]
-
Purity and Impurity Analysis. Agilent. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. Available at: [Link]
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.
-
Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. SciSpace. Available at: [Link]
-
ICH Q3A(R) Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
